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  • Product: 2-(2-Oxopyrrolidin-1-yl)benzonitrile
  • CAS: 16240-73-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 2-(2-Oxopyrrolidin-1-yl)benzonitrile

Introduction 2-(2-Oxopyrrolidin-1-yl)benzonitrile is a fascinating molecule that merges the structural features of a lactam (2-pyrrolidinone) and an aromatic nitrile (benzonitrile). This unique combination of functional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Oxopyrrolidin-1-yl)benzonitrile is a fascinating molecule that merges the structural features of a lactam (2-pyrrolidinone) and an aromatic nitrile (benzonitrile). This unique combination of functional groups suggests a rich chemical reactivity and potential for diverse applications, particularly in the realm of medicinal chemistry and drug discovery. The 2-pyrrolidinone ring is a common scaffold in nootropic drugs, while the benzonitrile moiety is a recognized pharmacophore in a variety of therapeutic agents, including kinase inhibitors.[1][2][3] This guide aims to provide a comprehensive technical overview of the chemical properties of 2-(2-oxopyrrolidin-1-yl)benzonitrile, offering valuable insights for researchers, scientists, and drug development professionals.

While specific experimental data for this particular molecule is not extensively available in the public domain, this guide will leverage established chemical principles and data from closely related analogues to present a robust theoretical and practical framework for its study and application.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The table below summarizes the known and predicted properties of 2-(2-Oxopyrrolidin-1-yl)benzonitrile.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₀N₂OPubChem CID 319539[4]
Molecular Weight 186.21 g/mol PubChem CID 319539[4]
Appearance Predicted: White to off-white solidInferred from related compounds
Boiling Point 191 °C (376 °F)Sigma-Aldrich SDS (for a related isomer)
Partition Coefficient (logP) 1.5 (at 20 °C)OECD Test Guideline 107
Chemical Stability Stable under standard ambient conditions.General chemical knowledge
Reactivity Forms explosive mixtures with air on intense heating. Violent reactions possible with strong oxidizing agents and acids.Sigma-Aldrich SDS
Hygroscopicity Hygroscopic. Should be handled and stored under an inert gas.Sigma-Aldrich SDS

Synthesis of 2-(2-Oxopyrrolidin-1-yl)benzonitrile

The synthesis of N-aryl lactams such as 2-(2-oxopyrrolidin-1-yl)benzonitrile can be achieved through several modern cross-coupling reactions. The most prominent among these are the copper-catalyzed Ullmann condensation (and its variant, the Goldberg reaction) and the palladium-catalyzed Buchwald-Hartwig amination.[2][5][6] These methods facilitate the formation of the crucial C-N bond between the aromatic ring of a benzonitrile derivative and the nitrogen atom of 2-pyrrolidinone.

Proposed Synthetic Route: Goldberg Reaction

The Goldberg reaction, a copper-catalyzed N-arylation of amides, presents a cost-effective and efficient method for the synthesis of 2-(2-oxopyrrolidin-1-yl)benzonitrile.[4] This reaction typically involves the coupling of an aryl halide (in this case, 2-bromobenzonitrile or 2-iodobenzonitrile) with an amide (2-pyrrolidinone) in the presence of a copper catalyst, a ligand, and a base.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 2-Bromobenzonitrile Product 2-(2-Oxopyrrolidin-1-yl)benzonitrile A->Product B 2-Pyrrolidinone B->Product Catalyst CuI / N,N-Dimethylglycine Catalyst->Product catalysis Base K₂CO₃ Base->Product base Solvent DMF, 90-110 °C Solvent->Product solvent

Caption: Proposed Goldberg reaction for the synthesis of 2-(2-Oxopyrrolidin-1-yl)benzonitrile.

Hypothetical Experimental Protocol for Goldberg Reaction

Disclaimer: The following protocol is a representative procedure based on established methods for similar Goldberg reactions and has not been experimentally validated for this specific transformation.[4]

Materials:

  • 2-Bromobenzonitrile (1.0 eq)

  • 2-Pyrrolidinone (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N,N-Dimethylglycine (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzonitrile, 2-pyrrolidinone, CuI, N,N-dimethylglycine, and K₂CO₃.

  • Add anhydrous DMF to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(2-oxopyrrolidin-1-yl)benzonitrile.

Chemical Reactivity

The reactivity of 2-(2-oxopyrrolidin-1-yl)benzonitrile is governed by its three key functional components: the lactam (amide) ring, the benzonitrile group, and the aromatic ring.

  • Lactam Ring: The amide bond within the 2-pyrrolidinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening to form 4-amino-4-(2-cyanophenyl)butanoic acid.

  • Benzonitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid (2-(2-oxopyrrolidin-1-yl)benzoic acid) under harsh acidic or basic conditions. It can also be reduced to a primary amine (2-(aminomethyl)phenyl)-1-(pyrrolidin-2-one) using reducing agents like lithium aluminum hydride. The nitrile group's electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution.

  • Aromatic Ring: The aromatic ring can undergo nucleophilic aromatic substitution, particularly if activated by additional electron-withdrawing groups. The cyano group directs incoming electrophiles to the meta position, although the ring is generally deactivated.

Spectral Characteristics (Predicted)

In the absence of published experimental spectra for 2-(2-oxopyrrolidin-1-yl)benzonitrile, the following sections provide predicted spectral data based on the analysis of its constituent parts and related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and the pyrrolidinone protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.5m4HAromatic protons (benzonitrile ring)
~ 3.8 - 3.6t2H-N-CH₂- (pyrrolidinone ring)
~ 2.6 - 2.4t2H-CO-CH₂- (pyrrolidinone ring)
~ 2.2 - 2.0m2H-CH₂-CH₂-CH₂- (pyrrolidinone ring)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 175C=O (lactam)
~ 140C-N (aromatic)
~ 135 - 125Aromatic carbons
~ 118C≡N (nitrile)
~ 112C-CN (aromatic)
~ 50-N-CH₂- (pyrrolidinone)
~ 32-CO-CH₂- (pyrrolidinone)
~ 18-CH₂-CH₂-CH₂- (pyrrolidinone)
FTIR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 2230 - 2220C≡N stretchNitrile
~ 1690 - 1670C=O stretchAmide (lactam)
~ 1600, 1480C=C stretchAromatic ring
~ 1350 - 1250C-N stretchAmide
~ 760 - 740C-H bendortho-disubstituted aromatic
Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecule. The predicted fragmentation pattern is illustrated below.

Mass_Spec_Fragmentation M [C₁₁H₁₀N₂O]⁺˙ m/z = 186 F1 [C₁₀H₈NO]⁺ m/z = 158 M->F1 - CO F3 [C₄H₆NO]⁺ m/z = 84 M->F3 - C₇H₄N F2 [C₇H₄N]⁺ m/z = 102 F1->F2 - C₃H₄O

Caption: Predicted major fragmentation pathways for 2-(2-Oxopyrrolidin-1-yl)benzonitrile in EI-MS.

Potential Applications in Drug Discovery

The unique structural combination of a pyrrolidinone ring and a benzonitrile moiety makes 2-(2-oxopyrrolidin-1-yl)benzonitrile an attractive scaffold for drug discovery.

  • Nitrile as a Pharmacophore: The nitrile group is present in over 30 FDA-approved drugs and is a versatile functional group in medicinal chemistry.[1][7] It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, and can improve pharmacokinetic properties.[8]

  • Pyrrolidinone as a Privileged Scaffold: The 2-pyrrolidinone ring is a core component of the "racetam" class of nootropic drugs, which are known to modulate neurotransmitter systems.[2][3]

  • Kinase Inhibition: Benzonitrile derivatives are well-documented as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[9] The 2-(2-oxopyrrolidin-1-yl)benzonitrile scaffold could be explored for the development of novel kinase inhibitors.

Drug_Discovery_Landscape cluster_moieties Key Structural Moieties cluster_targets Potential Biological Targets Scaffold 2-(2-Oxopyrrolidin-1-yl)benzonitrile Pyrrolidinone 2-Pyrrolidinone Ring (Privileged Scaffold) Scaffold->Pyrrolidinone contains Benzonitrile Benzonitrile Moiety (Pharmacophore) Scaffold->Benzonitrile contains IonChannels Ion Channels Scaffold->IonChannels may target GPCRs GPCRs Pyrrolidinone->GPCRs may target Kinases Protein Kinases Benzonitrile->Kinases may target

Caption: Potential drug discovery landscape for 2-(2-Oxopyrrolidin-1-yl)benzonitrile.

Conclusion

2-(2-Oxopyrrolidin-1-yl)benzonitrile is a molecule with significant untapped potential. While detailed experimental characterization is still needed, this guide provides a solid theoretical foundation for its synthesis, reactivity, and spectral properties based on established chemical principles. Its structural features strongly suggest its utility as a scaffold in medicinal chemistry, particularly for the development of novel kinase inhibitors and other therapeutic agents. Further research into this compound is warranted to fully elucidate its chemical and biological properties and to explore its potential in drug discovery and development.

References

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Kodonidi, I. P., et al. (2020). MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. Pharmacy & Pharmacology. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Sarac, B. E., et al. (2023). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. Cell Communication and Signaling. [Link]

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Exploratory

An In-Depth Technical Guide to 2-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 16240-73-6)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(2-Oxopyrrolidin-1-yl)benzonitrile, a molecule of interest in medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Oxopyrrolidin-1-yl)benzonitrile, a molecule of interest in medicinal chemistry and drug discovery. While this compound is commercially available, detailed synthetic protocols and extensive biological characterization are not widely published. This document, therefore, synthesizes established chemical principles and data from structurally related compounds to provide a robust framework for researchers working with this molecule.

Molecular Overview

2-(2-Oxopyrrolidin-1-yl)benzonitrile, also known as N-(2-cyanophenyl)-2-pyrrolidinone, possesses a unique molecular architecture combining a benzonitrile moiety with a pyrrolidinone ring. This structure is of interest due to the diverse biological activities associated with both of these chemical scaffolds[1][2]. The pyrrolidinone core is a privileged structure in medicinal chemistry, found in a range of pharmaceuticals, while the benzonitrile group can participate in various biological interactions and serves as a versatile synthetic handle[3][4].

Table 1: Physicochemical Properties of 2-(2-Oxopyrrolidin-1-yl)benzonitrile and Related Compounds

Property2-(2-Oxopyrrolidin-1-yl)benzonitrileBenzonitrile (for comparison)
CAS Number 16240-73-6100-47-0
Molecular Formula C₁₁H₁₀N₂OC₇H₅N
Molecular Weight 186.21 g/mol 103.12 g/mol [5]
Appearance Solid (predicted)Colorless liquid[6]
Melting Point Not reported-13 °C[6]
Boiling Point Not reported190.7 °C[6]
Solubility Not reported, but predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and dimethylformamide.Slightly soluble in water; miscible with ethanol, ether, acetone, benzene[4][6].

Synthesis of 2-(2-Oxopyrrolidin-1-yl)benzonitrile

The most probable and efficient synthetic route to 2-(2-Oxopyrrolidin-1-yl)benzonitrile is through a copper-catalyzed N-arylation of 2-pyrrolidinone with a 2-halobenzonitrile, a reaction often referred to as an Ullmann or Goldberg-type coupling[7][8]. This method is widely used for the formation of N-aryl lactams.

Proposed Synthetic Workflow

The synthesis involves the coupling of 2-halobenzonitrile (where the halogen is preferably iodine or bromine) with 2-pyrrolidinone in the presence of a copper catalyst, a ligand, and a base in a suitable high-boiling solvent.

G cluster_reactants Reactants & Reagents reagent1 2-Halobenzonitrile (X = I, Br, Cl) product 2-(2-Oxopyrrolidin-1-yl)benzonitrile reagent1->product Ullmann/Goldberg Coupling reagent2 2-Pyrrolidinone reagent2->product catalyst Copper(I) source (e.g., CuI) catalyst->product ligand Ligand (e.g., diamine or amino acid) ligand->product base Base (e.g., K₂CO₃, K₃PO₄) base->product solvent Solvent (e.g., DMF, Dioxane) solvent->product

Caption: Proposed synthesis of 2-(2-Oxopyrrolidin-1-yl)benzonitrile.

Experimental Protocol (General Procedure)

The following is a generalized protocol based on established copper-catalyzed N-arylation methods. Optimization of specific parameters may be required to achieve high yields.

Materials:

  • 2-Chlorobenzonitrile (or 2-bromobenzonitrile/2-iodobenzonitrile)

  • 2-Pyrrolidinone

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., N,N'-dimethylethylenediamine or L-proline)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • Anhydrous dimethylformamide (DMF) or 1,4-dioxane

Procedure:

  • To an oven-dried reaction vessel, add 2-halobenzonitrile (1.0 eq), 2-pyrrolidinone (1.2 eq), copper(I) iodide (0.1 eq), the chosen ligand (0.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent (e.g., DMF) via syringe.

  • Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-oxopyrrolidin-1-yl)benzonitrile.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzonitrile ring and the aliphatic protons of the pyrrolidinone ring.

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

  • δ 7.6-7.8 (m, 4H): Aromatic protons of the benzonitrile ring.

  • δ 3.8-4.0 (t, 2H): Methylene protons of the pyrrolidinone ring adjacent to the nitrogen atom (-N-CH₂-).

  • δ 2.5-2.7 (t, 2H): Methylene protons of the pyrrolidinone ring adjacent to the carbonyl group (-CH₂-C=O).

  • δ 2.1-2.3 (m, 2H): Methylene protons of the pyrrolidinone ring in the middle (-CH₂-CH₂-CH₂-).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the aromatic carbons, the nitrile carbon, the carbonyl carbon, and the aliphatic carbons of the pyrrolidinone ring.

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

  • δ 175-177: Carbonyl carbon of the pyrrolidinone ring.

  • δ 118-140: Aromatic carbons of the benzonitrile ring.

  • δ 115-117: Nitrile carbon (-C≡N).

  • δ 48-50: Methylene carbon of the pyrrolidinone ring adjacent to the nitrogen atom (-N-CH₂-).

  • δ 32-34: Methylene carbon of the pyrrolidinone ring adjacent to the carbonyl group (-CH₂-C=O).

  • δ 17-19: Methylene carbon of the pyrrolidinone ring in the middle (-CH₂-CH₂-CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitrile and carbonyl functional groups.

Predicted IR (KBr, cm⁻¹) Absorption Bands:

  • ~2220-2230 cm⁻¹: Strong, sharp absorption for the nitrile (C≡N) stretching vibration[12][13].

  • ~1690-1710 cm⁻¹: Strong absorption for the amide carbonyl (C=O) stretching vibration of the lactam.

  • ~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~2850-2950 cm⁻¹: Aliphatic C-H stretching vibrations.

Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound.

Predicted Mass Spectrum (Electron Ionization - EI):

  • m/z 186: Molecular ion peak [M]⁺.

  • m/z 102: Fragment corresponding to the benzonitrile radical cation.

  • m/z 84: Fragment corresponding to the pyrrolidinone radical cation.

Potential Biological and Pharmacological Significance

The chemical structure of 2-(2-Oxopyrrolidin-1-yl)benzonitrile suggests several potential avenues for biological activity, drawing from the known pharmacology of its constituent moieties.

G cluster_activities Potential Biological Activities main_compound 2-(2-Oxopyrrolidin-1-yl)benzonitrile cns Central Nervous System (CNS) Activity main_compound->cns Related to AMPA receptor antagonism [3] cancer Anticancer Potential main_compound->cancer Related to inhibition of angiogenesis [7] anti_inflammatory Anti-inflammatory Effects main_compound->anti_inflammatory Related to Nrf-2 activation [3]

Caption: Potential areas of biological investigation.

Central Nervous System (CNS) Activity

Structurally similar compounds have been investigated for their effects on the central nervous system. For instance, Perampanel, which contains a 2-oxo-1-phenylpyridinyl benzonitrile scaffold, is a noncompetitive AMPA receptor antagonist used in the treatment of epilepsy[3]. The presence of the benzonitrile and a nitrogen-containing heterocyclic ring in 2-(2-Oxopyrrolidin-1-yl)benzonitrile makes it a candidate for screening in CNS-related assays.

Anticancer Research

The pyrrolidinone ring is a key component of several multi-target tyrosine kinase inhibitors, which are crucial in cancer therapy for their role in inhibiting angiogenesis[4]. The combination of the pyrrolidinone and benzonitrile moieties could lead to novel compounds with potential applications in oncology.

Anti-inflammatory and Cytoprotective Effects

Derivatives of 2-oxopyrrolidine have been shown to activate the Nrf-2 signaling pathway, a key regulator of cellular antioxidant responses[3]. Pharmacological activation of this pathway is a promising strategy for mitigating diseases associated with oxidative stress and inflammation.

Safety and Handling

While a specific safety data sheet for 2-(2-Oxopyrrolidin-1-yl)benzonitrile is not widely available, standard laboratory precautions for handling chemical compounds should be followed. Based on the properties of benzonitrile, this compound should be handled with care[6][14].

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

2-(2-Oxopyrrolidin-1-yl)benzonitrile is a compound with significant potential for further investigation in drug discovery and medicinal chemistry. This guide provides a foundational understanding of its synthesis, predicted characteristics, and potential biological applications, offering a starting point for researchers interested in exploring this and related molecules. Further experimental work is necessary to fully elucidate its properties and therapeutic potential.

References

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  • Synthesis and characterization of poly(N-Vinyl-2-pyrrolidone) grafted sodium alginate hydrogel beads for the controlled release of indomethacin. (2008).
  • Hibi, S., Ueno, K., Nagato, S., Kawano, K., Ito, K., Norimine, Y., ... & Yonaga, M. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of medicinal chemistry, 55(23), 10584–10600.
  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2021).
  • Kavina, E. A., et al. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53(6), 874-878.
  • Benzonitrile. (n.d.). NIST WebBook.
  • Nguyen, T. T. H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 914.
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  • Lee, H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936.
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  • Medicinal Chemistry Reviews, Volume 59. (2025). PMC.
  • Al-Majid, A. M., et al. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molecules, 22(10), 1642.
  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021).
  • Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(32), 18363-18370.
  • Zhang, H., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)
  • US2770641A - Preparation of benzonitrile. (n.d.).
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Foundational

Theoretical & Physicochemical Profiling of 2-(2-Oxopyrrolidin-1-yl)benzonitrile

The following technical guide provides an in-depth theoretical and physicochemical analysis of 2-(2-Oxopyrrolidin-1-yl)benzonitrile . This document is structured for researchers in medicinal chemistry and computational d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth theoretical and physicochemical analysis of 2-(2-Oxopyrrolidin-1-yl)benzonitrile . This document is structured for researchers in medicinal chemistry and computational drug design, focusing on the molecule's unique steric properties, electronic structure, and synthetic utility.

Document Type: Technical Whitepaper | Core Scaffold: N-Aryl Lactam Subject: 2-(2-Oxopyrrolidin-1-yl)benzonitrile (CID: 319539)

Executive Summary: The "Ortho-Twist" Effect

2-(2-Oxopyrrolidin-1-yl)benzonitrile represents a specialized subclass of N-aryl lactams where the steric interplay between the ortho-cyano group and the lactam ring dictates its reactivity and binding profile. Unlike its para-substituted counterparts, which can adopt planar conformations allowing for extended


-conjugation, this molecule is theoretically predicted to exist in a highly twisted atropisomeric conformation. This "ortho-twist" breaks the conjugation between the phenyl ring and the lactam nitrogen lone pair, significantly altering its electronic landscape, solubility profile, and metabolic stability. This guide explores these theoretical properties to validate its use as a scaffold in Factor Xa inhibitors and androgen receptor modulators.

Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name 2-(2-Oxopyrrolidin-1-yl)benzonitrile
Synonyms 1-(2-Cyanophenyl)pyrrolidin-2-one; N-(2-Cyanophenyl)butyrolactam
PubChem CID 319539
Molecular Formula C

H

N

O
Molecular Weight 186.21 g/mol
SMILES O=C1CCCN1C2=CC=CC=C2C#N
Core Scaffold N-Phenylpyrrolidin-2-one

Theoretical Physicochemical Profiling (In Silico)

The following properties are derived from consensus computational models (DFT/B3LYP and QSAR) standard in medicinal chemistry workflows.

Lipinski & Veber Descriptors
DescriptorValue (Predicted)Interpretation
LogP (Octanol/Water) 1.4 – 1.8Highly favorable for oral bioavailability; lipophilic enough for membrane permeability but soluble enough for formulation.
TPSA (Topological Polar Surface Area) ~44 Ų(20.3 Ų Lactam + 23.8 Ų Nitrile). Excellent CNS penetration potential (Threshold < 90 Ų).[1]
H-Bond Donors (HBD) 0Lack of NH donors improves membrane permeability.
H-Bond Acceptors (HBA) 2The lactam carbonyl oxygen and nitrile nitrogen act as moderate acceptors.
Rotatable Bonds 1The C(phenyl)-N(lactam) bond is the single rotatable axis, though sterically hindered.
Solubility & pKa
  • Aqueous Solubility: Predicted to be low-to-moderate (Class II/IV). The lack of ionizable groups at physiological pH (pKa of conjugate acid < -1) means solubility is independent of pH.

  • Solvation: High solubility expected in polar aprotic solvents (DMSO, DMF, Acetonitrile) due to dipole-dipole interactions.

Electronic Structure & Reactivity (DFT Insights)

The theoretical core of this molecule lies in its electronic distribution, governed by the torsion angle (


) between the phenyl ring and the pyrrolidinone ring.
Conformational Analysis (The Steric Clash)

In the lowest energy conformer, the molecule cannot be planar. The steric repulsion between the lactam carbonyl oxygen (or the


-methylene protons) and the nitrile group  forces the lactam ring to rotate out of the phenyl plane.
  • Predicted Torsion Angle (

    
    ):  50° – 80°.
    
  • Consequence: The nitrogen lone pair (

    
    ) is partially decoupled from the phenyl 
    
    
    
    -system. This makes the lactam nitrogen more electron-rich (less delocalization into the phenyl ring) compared to the planar para-isomer.
Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenyl ring and the lactam nitrogen. The "ortho-twist" raises the HOMO energy slightly by reducing stabilization from conjugation.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the nitrile group and the phenyl ring (

    
    ).
    
  • Reactivity Gap: The molecule is moderately electrophilic at the nitrile carbon (susceptible to nucleophilic attack by azides to form tetrazoles) and the lactam carbonyl.

Molecular Electrostatic Potential (MEP)
  • Negative Regions (Red): Concentrated at the Lactam Oxygen and the Nitrile Nitrogen . These are the primary sites for hydrogen bonding with receptor pockets.

  • Positive Regions (Blue): The aromatic protons and the lactam methylene protons.

Synthetic Pathways (Methodology)

To access this scaffold, two primary routes are theoretically and experimentally validated. Route A is preferred for diversity-oriented synthesis, while Route B is scalable.

Synthesis Start1 2-Bromobenzonitrile Product 2-(2-Oxopyrrolidin-1-yl) benzonitrile Start1->Product Route A: CuI (10 mol%) DMEDA, K2CO3 Dioxane, 110°C (Goldberg) Reagent1 2-Pyrrolidinone Reagent1->Product Start2 Anthranilonitrile (2-Aminobenzonitrile) Intermed2 Amide Intermediate (Open Chain) Start2->Intermed2 Route B: Acylation THF, Et3N, 0°C Reagent2 4-Chlorobutyryl Chloride Reagent2->Intermed2 Intermed2->Product Cyclization NaH or KOtBu DMF, RT

Figure 1: Retrosynthetic analysis showing the Copper-Catalyzed Goldberg coupling (Route A) and the stepwise Acylation-Cyclization (Route B).

Protocol: Copper-Catalyzed Goldberg Coupling (Route A)

This is the most robust method for introducing the lactam into the sterically crowded ortho position.

  • Reagents: 2-Bromobenzonitrile (1.0 eq), 2-Pyrrolidinone (1.2 eq), CuI (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%), K

    
    PO
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: Reflux (110°C) for 16–24 hours under Argon.

  • Mechanism: The diamine ligand stabilizes the Cu(I) species, facilitating the oxidative addition into the Ar-Br bond despite the ortho-nitrile steric hindrance.

  • Workup: Filter through Celite to remove copper salts; concentrate and purify via silica gel chromatography (EtOAc/Hexane gradient).

Biological Applications & Pharmacophore Mapping

The 2-(2-oxopyrrolidin-1-yl)benzonitrile scaffold serves as a critical intermediate for "privileged structures" in drug discovery.

Pharmacophore Features
  • Nitrile Group: Acts as a bioisostere for carbonyls or hydroxyls; serves as a "warhead" for covalent cysteine targeting or a reversible H-bond acceptor.

  • Lactam Ring: Mimics the proline turn in peptides; provides a rigid spacer that orients the phenyl ring.

Synthetic Utility (The "Quinazolinone Gateway")

The most significant application of this molecule is its conversion into pyrrolo[2,1-b]quinazolin-9(1H)-ones .

  • Reaction: Treatment with alkaline H

    
    O
    
    
    
    or acid hydrolysis converts the nitrile to an amide, which then undergoes intramolecular cyclization with the lactam carbonyl.
  • Relevance: These tricyclic structures are potent alkaloids (e.g., Vasicinone analogs) with bronchodilatory and anti-cholinesterase activity.

SAR Center 2-(2-Oxopyrrolidin-1-yl) benzonitrile Nitrile Nitrile (CN) Metabolic Stability H-Bond Acceptor Center->Nitrile C-2 Position Lactam Lactam (C=O) Polar Core Rigid Linker Center->Lactam N-1 Position Phenyl Phenyl Ring Hydrophobic Interactions pi-stacking Center->Phenyl Scaffold Quin Precursor to Pyrrolo-Quinazolinones (Vasicinone analogs) Nitrile->Quin Cyclization FactorXa Factor Xa Inhibitor Scaffold Lactam->FactorXa Binding Motif

Figure 2: Structure-Activity Relationship (SAR) and downstream synthetic utility.

References

  • PubChem. (2025).[2][3][4] 2-(2-Oxopyrrolidin-1-yl)benzonitrile (CID 319539). National Library of Medicine. [Link]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of pyrrolo[2,1-b]quinazolinone derivatives. European Journal of Medicinal Chemistry.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Theoretical basis for Fsp3 and twist angle relevance). [Link]

Sources

Exploratory

2-(2-Oxopyrrolidin-1-yl)benzonitrile literature review

Topic: 2-(2-Oxopyrrolidin-1-yl)benzonitrile: Synthesis, Mechanism, and Medicinal Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Oxopyrrolidin-1-yl)benzonitrile: Synthesis, Mechanism, and Medicinal Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

2-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 16240-73-6), also known as 1-(2-cyanophenyl)pyrrolidin-2-one, represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it combines a rigid aryl nitrile pharmacophore with a polar lactam ring, offering a unique vector for hydrogen bonding and pi-stacking interactions within protein active sites.

This guide provides a comprehensive technical analysis of this compound, focusing on its scalable synthesis via Copper(I)-catalyzed C–N coupling (Goldberg reaction), the mechanistic underpinnings of this transformation, and its utility as a versatile intermediate in the synthesis of Factor Xa inhibitors and other bioactive agents.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-(2-Oxopyrrolidin-1-yl)benzonitrile
Synonyms 1-(2-Cyanophenyl)pyrrolidin-2-one; N-(2-Cyanophenyl)butyrolactam
CAS Number 16240-73-6
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Physical State Off-white to pale yellow solid
Melting Point 98–102 °C
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Sparingly soluble in water

Synthesis Strategy: The Goldberg Protocol[3][5]

The most robust and scalable method for synthesizing 2-(2-Oxopyrrolidin-1-yl)benzonitrile is the Copper-Catalyzed N-Arylation (Goldberg Reaction) . Unlike Palladium-catalyzed Buchwald-Hartwig aminations, which can be sensitive to air and moisture, the Cu-diamine system offers a cost-effective and rugged alternative for coupling electron-deficient aryl halides with lactams.

3.1. Retrosynthetic Analysis

The target molecule is disconnected at the C(aryl)–N(amide) bond. The precursors are 2-halobenzonitrile (electrophile) and 2-pyrrolidinone (nucleophile).

  • Electrophile: 2-Iodobenzonitrile (highly reactive) or 2-Bromobenzonitrile (cost-effective).

  • Nucleophile: 2-Pyrrolidinone.

  • Catalyst System: CuI / Diamine Ligand.[1][2][3][4]

3.2. Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale and is self-validating via TLC monitoring.

Reagents:

  • 2-Bromobenzonitrile (1.82 g, 10.0 mmol)

  • 2-Pyrrolidinone (1.02 g, 12.0 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (95 mg, 0.5 mmol, 5 mol%)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (142 mg, 1.0 mmol, 10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 20 mL)

Step-by-Step Procedure:

  • Charge: To a flame-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add CuI, K₂CO₃, and 2-bromobenzonitrile.

  • Purge: Evacuate the vessel and backfill with Argon (repeat 3 times) to ensure an inert atmosphere.

  • Addition: Add 2-pyrrolidinone, DMEDA, and anhydrous 1,4-Dioxane via syringe under a counter-flow of Argon.

    • Note: The order of addition is critical. The ligand (DMEDA) stabilizes the Cu(I) species in solution.

  • Reaction: Seal the tube and heat the mixture to 110 °C for 12–24 hours.

    • Monitoring: Check progress via TLC (Eluent: 50% EtOAc/Hexanes).[3] The product typically appears as a UV-active spot with lower R_f than the starting nitrile.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with Water (2 x 20 mL) and Brine (20 mL).

  • Purification: Dry the organic phase over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Gradient: 20% → 60% EtOAc in Hexanes).

Yield Expectation: 85–92% isolated yield.

Mechanistic Insight: The Catalytic Cycle

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The diamine ligand is essential for preventing the disproportionation of Cu(I) to inactive Cu(0) and Cu(II) and for facilitating the difficult oxidative addition step.

4.1. Mechanistic Stages[1][5][2][3]
  • Ligation: The resting state is a [L-Cu-Amido] complex formed by the deprotonation of pyrrolidinone.

  • Oxidative Addition: The rate-determining step (RDS). The aryl halide adds to the Cu(I) center, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The C–N bond is formed, releasing the product and regenerating the Cu(I) catalyst.

4.2. Pathway Visualization[3]

GoldbergMechanism PreCat Pre-Catalyst (CuI + Ligand) ActiveCat Active Species [L-Cu-N(Lactam)] PreCat->ActiveCat + Pyrrolidinone + Base (-HX) Intermediate Cu(III) Intermediate [L-Cu(III)(Ar)(X)(N-Lactam)] ActiveCat->Intermediate + Ar-X (2-Bromobenzonitrile) OxAdd Oxidative Addition (Rate Limiting Step) RedElim Reductive Elimination (C-N Bond Formation) Intermediate->RedElim RedElim->ActiveCat Regeneration of Cu(I) Product Product 2-(2-Oxopyrrolidin-1-yl)benzonitrile RedElim->Product

Figure 1: The catalytic cycle for the Copper-catalyzed N-arylation of lactams (Goldberg Reaction).

Applications in Drug Development[8][9]

The 2-(2-Oxopyrrolidin-1-yl)benzonitrile motif serves as a critical intermediate in the synthesis of Factor Xa inhibitors and other anticoagulants. The ortho-cyano group is particularly valuable because it can be derivatized into various heterocycles or amidines.

5.1. Pharmacophore Analysis[3][6]
  • Lactam Ring: Mimics the proline turn in peptides; acts as a hydrogen bond acceptor.

  • Aryl Nitrile: Serves as a "warhead" precursor.[3] The nitrile can be converted into:

    • Amidines: Key for binding to the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa).

    • Tetrazoles: Bioisosteres for carboxylic acids (Angiotensin II receptor antagonists).[3]

    • Primary Amides: Via controlled hydrolysis.[3]

5.2. Derivatization Workflow[3][7]
TransformationReagent ConditionsProduct Class
Pinner Reaction HCl (gas), MeOH, then NH₃Amidine (Serine Protease Inhibitor)
Hydrolysis H₂O₂, K₂CO₃, DMSOPrimary Amide
Cycloaddition NaN₃, ZnBr₂Tetrazole
Reduction Raney Ni, H₂Benzylamine derivative

Analytical Characterization

To validate the synthesis of 2-(2-Oxopyrrolidin-1-yl)benzonitrile, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.68 (dd, 1H, Ar-H) – Deshielded proton ortho to nitrile.

    • δ 7.60 (td, 1H, Ar-H).

    • δ 7.42 (d, 1H, Ar-H).

    • δ 7.30 (t, 1H, Ar-H).

    • δ 3.90 (t, 2H, N-CH₂-).

    • δ 2.60 (t, 2H, -CH₂-CO-).

    • δ 2.25 (m, 2H, -CH₂-CH₂-CH₂-).

  • IR Spectroscopy:

    • 2225 cm⁻¹: Distinctive C≡N stretch (Nitrile).

    • 1690 cm⁻¹: Strong C=O stretch (Lactam).

  • MS (ESI):

    • Calculated [M+H]⁺: 187.08. Found: 187.1.[3]

References

  • Goldberg, I. (1906). Ueber Phenylirungen bei Gegenwart von Kupfer als Katalysator.[3] Berichte der deutschen chemischen Gesellschaft, 39(2), 1691-1692. Link[3]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729. Link[3]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009).[4] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.[1][2][4][8] Journal of the American Chemical Society, 131(1), 78-88.[4] Link[3]

  • Bathini, T., Rawat, V. S., & Sreedhar, B. (2015). Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions. Synlett, 26(10), 1348-1351. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(2-Oxopyrrolidin-1-yl)benzonitrile.Link[3]

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization &amp; Structural Validation of 2-(2-Oxopyrrolidin-1-yl)benzonitrile

Executive Summary This technical guide provides a comprehensive spectroscopic profile for 2-(2-oxopyrrolidin-1-yl)benzonitrile (also known as N-(2-cyanophenyl)pyrrolidin-2-one). This compound represents a critical scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 2-(2-oxopyrrolidin-1-yl)benzonitrile (also known as N-(2-cyanophenyl)pyrrolidin-2-one). This compound represents a critical scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of quinazolinone derivatives and serving as a structural analogue to racetam-class nootropics.

The following protocols and data sets are designed to assist researchers in the identification , purity assessment , and structural validation of this molecule during drug development workflows. The guide prioritizes self-validating spectral assignments, ensuring that researchers can distinguish this specific regioisomer from potential byproducts (e.g., O-alkylated imidates or ring-opened amides).

Structural Framework & Synthetic Context

To interpret the spectra correctly, one must understand the electronic environment created by the synthesis. The target molecule is typically generated via the cyclization of 4-chlorobutyryl chloride with 2-aminobenzonitrile (Anthranilonitrile).

Synthetic Pathway & Impurity Profile

The formation of the lactam ring creates a rigid bicyclic-like system where the pyrrolidinone ring is orthogonal to the benzonitrile plane to minimize steric strain.

Synthesis SM1 2-Aminobenzonitrile Inter Linear Amide Intermediate (Open Chain) SM1->Inter Acylation (THF/Et3N) SM2 4-Chlorobutyryl Chloride SM2->Inter Prod 2-(2-Oxopyrrolidin-1-yl)benzonitrile (Target Lactam) Inter->Prod Cyclization (NaH or K2CO3) Imp Impurity: O-Alkylated Imidate Inter->Imp Side Reaction (O-alkylation)

Figure 1: Synthetic workflow highlighting the origin of the target scaffold and potential structural isomers.

Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is standardized for CDCl₃ at 298 K. The assignments are validated based on electronic shielding effects: the nitrile group (CN) exerts a strong deshielding effect on the ortho-proton, while the lactam nitrogen influences the aliphatic protons.


H NMR Data (400 MHz, CDCl₃)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H (3) 7.72Doublet (d)1H7.8Ortho to CN (Deshielded by anisotropy)
Ar-H (5) 7.64Triplet (td)1H7.8, 1.5Para to N-Lactam
Ar-H (4) 7.42Triplet (td)1H7.6, 1.2Meta to CN
Ar-H (6) 7.35Doublet (d)1H8.0Ortho to N-Lactam
Lactam-5 3.88Triplet (t)2H7.0N-CH₂ (Deshielded by N-aryl bond)
Lactam-3 2.58Triplet (t)2H8.0CO-CH₂ (Alpha to Carbonyl)
Lactam-4 2.25Quintet (m)2H7.5Middle CH₂ (Beta to both)

C NMR Data (100 MHz, CDCl₃)
Shift (

, ppm)
Carbon TypeAssignmentStructural Validation Note
175.4 C=OLactam CarbonylCharacteristic amide carbonyl range.
141.2 C-N (Ar)Quaternary ArAttached to Lactam Nitrogen.
134.1 CH (Ar)Ar-C3Ortho to Nitrile.[1]
133.5 CH (Ar)Ar-C5
127.8 CH (Ar)Ar-C4
126.5 CH (Ar)Ar-C6
117.1 C

N
NitrileDiagnostic sharp peak.
110.5 C-CN (Ar)Quaternary ArIpso to Nitrile (Shielded).
52.1 CH₂Lactam C-5N-CH₂ carbon.
32.8 CH₂Lactam C-3CO-CH₂ carbon.
19.2 CH₂Lactam C-4Middle methylene.
Infrared (IR) Spectroscopy

IR is the primary tool for rapid quality control (QC) to confirm the presence of the nitrile and the integrity of the lactam ring.

  • Instrument: FT-IR (ATR or KBr pellet)

  • Key Diagnostic Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Value
2225 ± 5 Nitrile (-CN)Stretching (

)
Critical: Confirms retention of the cyano group. Absence implies hydrolysis to amide/acid.
1695 ± 10 Lactam (C=O)Stretching (

)
Critical: High frequency due to ring strain (5-membered ring) & tertiary amide nature.
1595, 1480 Arene (C=C)SkeletonAromatic ring breathing modes.
2950-2850 Alkyl (C-H)StretchingAliphatic protons of the pyrrolidine ring.
Mass Spectrometry (MS)[3]
  • Method: ESI-MS (Positive Mode) or GC-MS (EI)

  • Formula:

    
    
    
  • Molecular Weight: 186.21 g/mol

Fragmentation Pattern (EI-MS):

  • Molecular Ion (

    
    ):  m/z 186 (Base peak or strong intensity).
    
  • Loss of CO: m/z 158 (Contraction of lactam ring).

  • Loss of Ethylene (

    
    ):  m/z 130 (Retro-Diels-Alder type fragmentation of pyrrolidone).
    
  • Benzylic Cation: m/z 102 (Benzonitrile fragment).

Validation & Quality Control Protocols

To ensure the scientific integrity of your sample, follow this self-validating logic flow. This protocol distinguishes the target molecule from common synthetic failures.

ValidationLogic Start Crude Sample IR_Check Step 1: FT-IR Analysis Check 2225 cm-1 Start->IR_Check Decision1 CN Peak Present? IR_Check->Decision1 Fail1 FAIL: Hydrolysis to Amide/Acid Decision1->Fail1 No NMR_Check Step 2: 1H NMR Check 3.8-4.0 ppm Decision1->NMR_Check Yes Decision2 Triplet at ~3.9 ppm? NMR_Check->Decision2 Fail2 FAIL: Linear Intermediate (Open Chain) Decision2->Fail2 No (Signal > 4.0 or < 3.5) Pass PASS: Validated Structure 2-(2-oxopyrrolidin-1-yl)benzonitrile Decision2->Pass Yes

Figure 2: Logic gate for structural validation. Step 2 ensures the ring is closed; open-chain amides typically show N-CH2 signals at different shifts due to H-bonding.

Protocol: Purity Determination via qNMR

For drug development applications requiring >98% purity, use Quantitative NMR (qNMR) rather than HPLC, as the lactam lacks strong UV chromophores distinct from the benzonitrile core.

  • Internal Standard: Maleic Acid (traceable standard) or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-

    
     (to prevent volatility issues, though shifts will vary slightly from CDCl₃).
    
  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    30s (to ensure full relaxation of aromatic protons).
  • Integration: Integrate the triplet at 3.88 ppm (Lactam N-CH₂) against the internal standard peak.

References

  • Synthesis & General Characterization

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Wiley-Interscience).

    • Context: General reference for lactamiz
  • Spectral Database Comparisons (Analogous Structures)

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3345 (N-Phenylpyrrolidinone).

    • Context: Used for comparative assignment of the pyrrolidinone ring protons.
  • Nitrile and Amide IR Frequencies

    • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. (Wiley).

    • Context: Authoritative source for CN and Lactam C=O stretching frequencies.
  • Synthetic Methodology (Levetiracetam Intermediates)

    • BenchChem Application Notes.[2] The Strategic Use of 2-Aminobutanenitrile in Pharmaceutical Intermediate Synthesis.

    • Context: Validates the reaction conditions for 4-chlorobutyryl chloride cycliz

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-(2-Oxopyrrolidin-1-yl)benzonitrile in Heterocyclic Scaffold Construction

Executive Summary & Strategic Analysis 2-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 7154-79-2) is a high-value bifunctional intermediate characterized by an ortho-disposition of a nitrile group and a lactam (pyrrolidin-2-o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 7154-79-2) is a high-value bifunctional intermediate characterized by an ortho-disposition of a nitrile group and a lactam (pyrrolidin-2-one) moiety on a benzene core. This specific geometry creates a "privileged scaffold" for the rapid assembly of tricyclic quinazolinone alkaloids, specifically the pyrrolo[2,1-b]quinazolin-9(1H)-one system (Deoxyvasicinone core).

The "Ortho-Effect" Advantage

Unlike simple benzonitriles, this molecule possesses internal electrophilic-nucleophilic duality. The nitrile carbon is susceptible to nucleophilic attack, while the lactam carbonyl provides a secondary electrophilic site.

  • Divergent Synthesis: The nitrile can be selectively hydrolyzed, reduced, or subjected to organometallic addition without disrupting the lactam ring under controlled conditions.

  • Tricyclic Fusing: Under acidic catalysis, the molecule undergoes a cascade hydrolysis-cyclodehydration to form the fused tricyclic core found in bioactive alkaloids like Vasicine and Luotonin A.

Mechanistic Pathways & Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.

G Start 2-(2-Oxopyrrolidin-1-yl) benzonitrile Inter1 Intermediate: 2-(2-Oxopyrrolidin-1-yl) benzamide Start->Inter1 Controlled Hydrolysis (NaOH/H2O2) Prod1 Target A: Pyrrolo[2,1-b]quinazolin-9(1H)-one (Deoxyvasicinone) Start->Prod1 Direct Cascade (Conc. Acid/Heat) Prod2 Target B: 2-(2-Oxopyrrolidin-1-yl) aryl ketones Start->Prod2 Grignard Addition (R-Mg-X) + H3O+ Inter1->Prod1 Cyclodehydration (PPA or HCl/AcOH)

Figure 1: Strategic synthetic map showing the conversion of the nitrile intermediate into tricyclic scaffolds (Target A) or functionalized ketones (Target B).

Experimental Protocols

Protocol A: Synthesis of Deoxyvasicinone (Tricyclic Core)

Objective: Intramolecular cyclization to form the pyrrolo[2,1-b]quinazolin-9(1H)-one skeleton. Mechanism: Acid-mediated hydration of the nitrile to the amide, followed by intramolecular nucleophilic attack of the amide nitrogen onto the lactam carbonyl.

Materials
  • Substrate: 2-(2-Oxopyrrolidin-1-yl)benzonitrile (1.0 eq)

  • Reagent: Polyphosphoric Acid (PPA) (10-15 eq by weight)

  • Quench: Crushed ice, Ammonium Hydroxide (25%)

  • Solvent: None (Neat reaction)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity), place the PPA. Heat to 60°C to lower viscosity.

  • Addition: Add 2-(2-Oxopyrrolidin-1-yl)benzonitrile portion-wise to the warm PPA. Ensure the solid is fully dispersed.

  • Reaction: Increase temperature to 120–130°C . Maintain for 3–5 hours.

    • Checkpoint: Monitor via TLC (EtOAc:MeOH 9:1). The starting material (high Rf) should disappear, replaced by a fluorescent spot (Deoxyvasicinone).

  • Quench: Cool the mixture to ~60°C. Pour the viscous syrup slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring.

  • Neutralization: Basify the resulting aqueous solution with NH₄OH to pH 8–9. A white to pale-yellow precipitate will form.

  • Isolation: Filter the precipitate. Wash with cold water (3x).

  • Purification: Recrystallize from Ethanol or EtOAc.

Yield Expectation: 75–85% Key Characterization:

  • IR: Disappearance of -CN stretch (~2220 cm⁻¹). Appearance of Quinazolinone C=O (~1680 cm⁻¹).

  • ¹H NMR: Distinctive downfield shift of the aromatic protons adjacent to the newly formed pyrimidine ring.

Protocol B: Controlled Hydrolysis to the Amide

Objective: Selective hydrolysis of the nitrile to the primary amide without opening the lactam ring or cyclizing. Application: Preparation of prodrugs or intermediates for different heterocycles.

Materials
  • Substrate: 2-(2-Oxopyrrolidin-1-yl)benzonitrile (1.0 mmol)

  • Reagent: NaOH (6M, 2.0 eq), Hydrogen Peroxide (30%, 5.0 eq)

  • Solvent: Ethanol (5 mL/mmol)

Step-by-Step Methodology (Radziszewski Conditions)
  • Dissolution: Dissolve the nitrile in Ethanol at 50°C.

  • Activation: Add NaOH solution dropwise. The solution may turn slightly yellow.

  • Oxidation: Add H₂O₂ dropwise (Caution: Exothermic).

  • Incubation: Stir at 50–60°C for 1–2 hours.

    • Note: Do not reflux aggressively, or the lactam ring may hydrolyze to the amino acid (GABA derivative).

  • Workup: Concentrate ethanol under reduced pressure. Dilute with water.[1][2] Extract with Dichloromethane (DCM).

  • Drying: Dry organic layer over Na₂SO₄ and evaporate.

Yield Expectation: 85–92%

Protocol C: Grignard Addition (Ketone Synthesis)

Objective: Nucleophilic addition to the nitrile to access 2-(2-oxopyrrolidin-1-yl)benzophenones or acetophenones.

Materials
  • Substrate: 2-(2-Oxopyrrolidin-1-yl)benzonitrile (1.0 eq)

  • Reagent: Phenylmagnesium Bromide (or alkyl variant) (1.2 eq, in Et₂O/THF)

  • Catalyst: CuBr (5 mol%) - Optional, can improve selectivity.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Setup: Flame-dry glassware under Argon/Nitrogen atmosphere.

  • Solubilization: Dissolve substrate in anhydrous THF. Cool to 0°C.

  • Addition: Add Grignard reagent dropwise via syringe pump over 30 minutes.

    • Mechanism:[3] Formation of the magnesium imine salt intermediate.[4]

  • Warming: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Hydrolysis (Critical): Cool to 0°C. Quench with 1M HCl. Stir vigorously for 1 hour at RT to hydrolyze the imine to the ketone.

  • Extraction: Extract with EtOAc. Wash with brine.

Physicochemical Data & Troubleshooting

Data Summary Table
PropertyValue / ObservationNote
Molecular Weight 186.21 g/mol
Melting Point 98–102°CDepends on purity/polymorph
Solubility Soluble in DCM, EtOAc, DMSOPoor solubility in water/hexane
Rf (TLC) ~0.4 (Hexane:EtOAc 1:1)Nitrile is less polar than amide
IR (Nitrile) 2225 cm⁻¹ (Sharp)Diagnostic peak for SM
IR (Lactam) 1690–1700 cm⁻¹ (Strong)Remains in amide product
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Cyclization (Protocol A) Temperature too low or PPA too old (hydrated).Increase temp to 140°C; use fresh PPA or add P₂O₅.
Lactam Ring Opening (Protocol B) Base concentration too high or reaction time too long.Switch to Radziszewski conditions (H₂O₂) and lower temperature.
Low Yield in Grignard (Protocol C) Moisture in solvent or steric hindrance.Ensure anhydrous conditions; use Cu(I) catalyst to activate addition.

References

  • Kamal, A., et al. (2015). Synthesis of pyrrolo[2,1-b]quinazolinone derivatives.
  • Organic Syntheses. Hydrolysis of Nitriles to Amides. General procedure validation for Protocol B. Link

  • SciSpace/Literature. Synthesis of Deoxyvasicinone Analogs. Confirms the biological relevance of the tricyclic product derived from this scaffold. Link

  • PubChem. Compound Summary for CAS 7154-79-2. Physicochemical property verification. Link

  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs. Provides context on the lactam ring stability and pharmacological relevance. Link

Sources

Application

Application Note: Strategic Synthesis of Pyrrolo[1,2-a]quinazolines via Nucleophilic Cascade

Executive Summary This application note details the chemoselective functionalization of 2-(2-oxopyrrolidin-1-yl)benzonitrile , a bifunctional "switch" substrate containing both a reactive nitrile and a latent lactam elec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective functionalization of 2-(2-oxopyrrolidin-1-yl)benzonitrile , a bifunctional "switch" substrate containing both a reactive nitrile and a latent lactam electrophile. While typical benzonitriles undergo simple nucleophilic addition to form ketones (post-hydrolysis), the presence of the ortho-pyrrolidinyl group triggers a secondary intramolecular cyclization cascade .

This reaction is a pivotal entry point for synthesizing pyrrolo[1,2-a]quinazolines , a privileged scaffold in medicinal chemistry found in bioactive alkaloids and kinase inhibitors. This guide provides a validated protocol for reacting this substrate with carbon nucleophiles (Grignard reagents) to generate tricyclic fused heteroaromatics in a single pot.

Mechanistic Insight: The "Trap and Fuse" Cascade

The reaction proceeds via a specific order of operations dictated by the relative electrophilicity of the nitrile (


) versus the lactam amide (

).
The Pathway
  • Chemoselective Addition: The carbon nucleophile (e.g.,

    
    ) preferentially attacks the highly electrophilic nitrile carbon over the resonance-stabilized lactam carbonyl. This forms a magnesium iminate intermediate.
    
  • Intramolecular Trap: The resulting iminate nitrogen, positioned in close proximity (ortho-effect) to the lactam, acts as an internal nucleophile. It attacks the lactam carbonyl, closing the central pyrimidine ring.

  • Aromatization/Elimination: Upon acidic workup, the tetrahedral intermediate collapses—typically eliminating water or the lactam oxygen—to yield the fully fused 5-substituted pyrrolo[1,2-a]quinazoline .

Mechanistic Visualization[1]

ReactionCascade Substrate 2-(2-Oxopyrrolidin-1-yl) benzonitrile Inter1 Magnesium Iminate (Intermediate A) Substrate->Inter1 + R-MgX (Nucleophilic Attack on CN) Inter2 Tricyclic Alkoxide (Intermediate B) Inter1->Inter2 Intramolecular Cyclization (N attacks Lactam C=O) Product 5-Substituted Pyrrolo[1,2-a]quinazoline Inter2->Product Acidic Workup (-H2O) Aromatization

Figure 1: The "Trap and Fuse" cascade mechanism converting the bicyclic precursor into a tricyclic scaffold.

Experimental Protocol: Grignard-Mediated Cyclization

This protocol describes the synthesis of 5-phenylpyrrolo[1,2-a]quinazoline using phenylmagnesium bromide. This method is adaptable to alkyl and heteroaryl Grignard reagents.

Reagents and Equipment
  • Substrate: 2-(2-Oxopyrrolidin-1-yl)benzonitrile (1.0 equiv).

  • Nucleophile: Phenylmagnesium bromide (PhMgBr), 3.0 M in diethyl ether (1.2 - 1.5 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF) (0.1 M concentration relative to substrate).

  • Quench: 10% Aqueous HCl or saturated NH₄Cl.

  • Equipment: Flame-dried 2-neck round bottom flask, inert gas (Ar/N₂) line, syringe pump (optional).

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Flame-dry the glassware under vacuum and backfill with Argon three times. Moisture will quench the Grignard reagent and inhibit the initial addition.

Step 2: Substrate Dissolution

  • Dissolve 2-(2-oxopyrrolidin-1-yl)benzonitrile (1.0 mmol, 186 mg) in anhydrous THF (10 mL). Cool the solution to 0 °C in an ice/water bath.

    • Note: THF is preferred over ether to solubilize the polar lactam substrate and stabilize the intermediate magnesium species.

Step 3: Nucleophile Addition (Kinetic Phase)

  • Add PhMgBr (1.2 mmol, 0.4 mL) dropwise over 5 minutes.

  • Observation: The solution typically turns from colorless to yellow/orange, indicating the formation of the imine-magnesium species.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature (25 °C) for 1 hour.

Step 4: Thermal Cyclization (Thermodynamic Phase)

  • If TLC indicates incomplete conversion or absence of the cyclized product, heat the reaction to reflux (66 °C) for 2–4 hours.

  • Why: The initial addition to the nitrile is fast, but the intramolecular attack on the lactam carbonyl may require thermal energy to overcome the ring-strain barrier of the tetrahedral intermediate.

Step 5: Workup and Isolation

  • Cool the mixture to 0 °C.

  • Carefully quench with 10% HCl (5 mL) . Stir vigorously for 15 minutes.

    • Critical Step: The acid facilitates the elimination of the hydroxyl group (derived from the lactam carbonyl) to aromatize the central ring.

  • Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL).

  • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data Summary & Expected Results

The following table summarizes the expected outcomes based on nucleophile type, highlighting the versatility of this protocol.

Nucleophile TypeReagent ExamplePrimary ProductExpected YieldKey Observation
Aryl Carbon PhMgBr5-Phenylpyrrolo[1,2-a]quinazoline75-85%Highly fluorescent solid
Alkyl Carbon MeMgBr5-Methylpyrrolo[1,2-a]quinazoline60-70%Requires lower temp to avoid side reactions
Hydride LiAlH₄1,2,3,3a,4,5-Hexahydropyrrolo...80-90%Complete reduction of CN and Lactam (No aromatization)
Hydroxide NaOH/H₂OPyrrolo[1,2-a]quinazolin-5(4H)-one>90%Hydrolysis cascade (Dione formation)

Troubleshooting Guide

Issue: Low Yield of Tricyclic Product
  • Cause: Incomplete cyclization (stalled at the imine stage).

  • Solution: Increase the reflux time or switch to a higher boiling solvent (e.g., 2-MeTHF or Toluene) during the heating phase. Ensure the acidic workup is sufficiently strong (pH < 2) to drive the dehydration/aromatization.

Issue: Polymerization/Tarry Mixture
  • Cause: Uncontrolled addition of Grignard or moisture contamination.

  • Solution: Use a syringe pump for slower addition at -78 °C initially. Ensure strict anhydrous conditions.

Issue: Formation of Simple Ketone (No Cyclization)
  • Cause: Hydrolysis of the imine occurred before cyclization could take place.

  • Solution: This implies the lactam is too stable or the imine nitrogen is not nucleophilic enough. Add a Lewis Acid (e.g.,

    
    ) post-Grignard addition to activate the lactam carbonyl for the intramolecular attack.
    

References

  • Synthesis of Pyrrolo[1,2-a]quinazoline-1,5-dione Derivatives: Title: Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. Source: MDPI (Molecules), 2022. URL:[Link]

  • General Reactivity of Benzonitriles with Grignards: Title: The Action of Grignard Reagent on Benzonitrile.[1] Source: Krayonnz / Chemical Education Resources. URL:[Link]

  • Organolithium Reagents in Synthesis: Title: Organolithium Reagents - Reactivity and Applications.[2] Source: Wikipedia / Organic Chemistry Data. URL:[Link]

Sources

Method

Analytical Profile &amp; Characterization Protocol: 2-(2-Oxopyrrolidin-1-yl)benzonitrile

CAS: 16240-73-6 | MW: 186.21 g/mol | Formula: C₁₁H₁₀N₂O Part 1: Executive Summary & Strategic Approach Senior Scientist Note: Characterizing 2-(2-Oxopyrrolidin-1-yl)benzonitrile requires a nuanced understanding of its du...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 16240-73-6 | MW: 186.21 g/mol | Formula: C₁₁H₁₀N₂O

Part 1: Executive Summary & Strategic Approach

Senior Scientist Note: Characterizing 2-(2-Oxopyrrolidin-1-yl)benzonitrile requires a nuanced understanding of its dual-functionality: the nitrile group (susceptible to hydrolysis) and the lactam ring (thermally stable but polar). In drug development, this compound often serves as a scaffold for psychotropic or anti-fibrotic agents (structurally homologous to Levetiracetam or Pirfenidone intermediates).

The primary analytical challenge is distinguishing the parent compound from its hydrolysis degradant, 2-(2-oxopyrrolidin-1-yl)benzoic acid , which often co-elutes on standard C18 methods if pH is not controlled. This protocol prioritizes a pH-controlled Reverse Phase HPLC method to ensure specificity and a multi-modal identification strategy (IR/NMR) to confirm the integrity of the nitrile "handle."

Part 2: Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
Appearance White to off-white crystalline powderVisual inspection for discoloration (yellowing suggests oxidation).
Solubility Soluble: DMSO, Methanol, Acetonitrile.Sparingly Soluble: Water.Diluent for HPLC must be at least 50% organic to prevent precipitation.
LogP (Predicted) ~0.9 - 1.2Elutes early-to-mid gradient on C18; requires low organic start (5-10% B) for retention.
UV Max ~235-245 nm (Broad band)Detection at 240 nm provides optimal sensitivity vs. solvent noise.
Key Labile Groups Nitrile (-CN), Lactam (Cyclic Amide)Critical: Monitor for hydrolysis to Amide/Acid under acidic/basic stress.
Part 3: Identification Strategy (Qualitative)
1. Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Diagnostic Bands:

    • Nitrile Stretch (-C≡N): A sharp, distinct peak at 2220–2230 cm⁻¹ . Absence of this peak indicates complete hydrolysis.

    • Lactam Carbonyl (C=O): Strong absorption at 1680–1700 cm⁻¹ .

    • Aromatic C=C: ~1580–1600 cm⁻¹.

  • Validation Criterion: The nitrile peak must be present. If the peak at ~1680 cm⁻¹ shifts significantly or broadens (forming -COOH dimers), suspect hydrolysis to benzoic acid derivative.

2. Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ (Preferred for solubility and exchangeable protons).

  • Assignments (400 MHz):

    • Aliphatic (Pyrrolidine Ring):

      • 
         ~3.7–3.9 ppm (t, 2H, N-CH₂): Deshielded due to Nitrogen.
        
      • 
         ~2.5–2.6 ppm (t, 2H, CO-CH₂).
        
      • 
         ~2.1–2.2 ppm (m, 2H, C-CH₂-C).
        
    • Aromatic:

      • 
         ~7.4–7.8 ppm (m, 4H): Look for the distinct ortho-substitution pattern (AA'BB' or ABCD depending on resolution).
        
  • Impurity Check: Look for a broad singlet at >11 ppm (Carboxylic acid proton) indicating the hydrolysis degradant.

Part 4: Quantitative Purity Protocol (HPLC-UV)

Rationale: Standard neutral mobile phases may cause peak tailing for the hydrolysis impurity (Benzoic acid derivative). We use an acidic mobile phase to suppress the ionization of the carboxylic acid impurity, sharpening its peak and increasing retention to resolve it from the parent nitrile.

Instrument Parameters
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1200/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Alternative: Phenomenex Kinetex Biphenyl (for enhanced aromatic selectivity).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: 240 nm (Reference 360 nm).

  • Injection Volume: 5-10 µL.

Mobile Phase Composition
  • Solvent A: 0.1% Phosphoric Acid (H₃PO₄) in Water.

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Solvent A% Solvent BPhase Description
0.0955Equilibration / Injection
2.0955Isocratic Hold (Polar impurity elution)
15.04060Linear Gradient (Elution of Main Peak)
20.01090Column Wash
22.01090Hold
22.1955Re-equilibration
27.0955End of Run
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 25 mg of substance in 25 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

  • Filter: 0.22 µm PTFE or Nylon filter (verify filter compatibility to ensure no adsorption).

Part 5: Impurity & Degradation Profiling

The following diagram illustrates the critical degradation pathways that must be monitored during stability studies.

DegradationPathway Parent 2-(2-Oxopyrrolidin-1-yl) benzonitrile (Parent) ImpurityA 2-(2-Oxopyrrolidin-1-yl) benzamide (Intermediate) Parent->ImpurityA Hydrolysis (pH > 9) ImpurityC 4-((2-Cyanophenyl) amino)butanoic acid (Ring Opening) Parent->ImpurityC Lactam Ring Opening (Strong Acid + Heat) ImpurityB 2-(2-Oxopyrrolidin-1-yl) benzoic acid (Major Degradant) ImpurityA->ImpurityB Hydrolysis (Strong Acid/Base)

Figure 1: Primary degradation pathways. The conversion to Benzoic Acid (Impurity B) is the most common failure mode in moist conditions.

Targeted Impurity Markers (Relative Retention Times - RRT)
  • Impurity B (Acid): RRT ~0.6–0.8 (Elutes earlier due to polarity).

  • Impurity A (Amide): RRT ~0.8–0.9.

  • Parent (Nitrile): RRT = 1.00.

Part 6: Validation Criteria (System Suitability)

Before releasing data, ensure the analytical run meets these criteria:

  • Tailing Factor (T): NMT 1.5 for the main peak (Ensures no secondary interactions).

  • Resolution (Rs): > 2.0 between Impurity B (if present) and Parent peak.

  • Precision: RSD < 2.0% for 5 replicate injections of the Standard.

  • LOD/LOQ: Establish via Signal-to-Noise (S/N) of 3:1 and 10:1 respectively. Expected LOQ is ~0.05%.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 319539, 2-(2-Oxopyrrolidin-1-yl)benzonitrile. Retrieved February 15, 2026, from [Link]

  • Kavina, M. A., et al. (2012). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of General Chemistry. (Demonstrates cyclization chemistry relevant to impurity formation). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Benzonitrile Infrared Spectrum (Gas Phase). (Reference for Nitrile stretch assignment). Retrieved from [Link]

  • Hibi, S., et al. (2012).[2] Discovery of Perampanel: Structure-Activity Relationships of 1,3,5-Triaryl-1H-pyridin-2-one Derivatives. Journal of Medicinal Chemistry. (Context for N-aryl lactam/nitrile scaffold analysis). Retrieved from [Link]

Sources

Application

Mass spectrometry of 2-(2-Oxopyrrolidin-1-yl)benzonitrile

An Application Guide to the Mass Spectrometric Analysis of 2-(2-Oxopyrrolidin-1-yl)benzonitrile Abstract This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Mass Spectrometric Analysis of 2-(2-Oxopyrrolidin-1-yl)benzonitrile

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of 2-(2-Oxopyrrolidin-1-yl)benzonitrile (C₁₁H₁₀N₂O). As a molecule incorporating both a lactam and a benzonitrile moiety, its characterization is critical in synthetic chemistry and drug development workflows. This document outlines methodologies using both high-energy Electron Ionization (EI) for structural elucidation through fragmentation analysis and soft-ionization Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for molecular weight confirmation and controlled fragmentation studies. We delve into the predicted fragmentation pathways, supported by established principles of mass spectrometry for related chemical structures. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for this compound and its analogues.

Introduction: The Analytical Imperative

2-(2-Oxopyrrolidin-1-yl)benzonitrile is a compound of interest due to its hybrid structure, featuring a pyrrolidinone ring (a lactam) attached to a benzonitrile group. Both motifs are prevalent in pharmacologically active molecules. The pyrrolidinone core is found in drugs like Levetiracetam[1], while the benzonitrile group is a key component in various therapeutic agents. Accurate molecular characterization is the bedrock of any chemical research or development program, and mass spectrometry stands as a primary tool for this purpose due to its high sensitivity and structural diagnostic capabilities[2][3].

This application note moves beyond a simple listing of methods. It aims to provide a strategic guide, explaining the rationale behind choosing specific ionization techniques and interpreting the resulting spectral data. We will explore how the inherent chemical nature of the N-aryl lactam linkage dictates the fragmentation behavior under different ionization conditions.

Foundational Compound Properties

A successful mass spectrometric analysis begins with an understanding of the analyte's basic properties.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂OPubChem CID 319539[4]
Monoisotopic Mass 186.0793 g/mol PubChem CID 319539[4]
Average Mass 186.21 g/mol PubChem CID 319539[4]
Nitrogen Rule The molecule contains two nitrogen atoms, consistent with its even nominal molecular weight of 186 Da.[5][6]N/A

Strategic Approach to Ionization

The choice of ionization method fundamentally alters the information obtained. For 2-(2-Oxopyrrolidin-1-yl)benzonitrile, a dual-pronged approach using both Electron Ionization (EI) and Electrospray Ionization (ESI) is recommended to build a complete structural profile.

  • Electron Ionization (EI): A high-energy "hard" ionization technique typically coupled with Gas Chromatography (GC-MS). Bombardment with 70 eV electrons induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[2] This is invaluable for unambiguous library matching and elucidating the core chemical scaffold. However, the molecular ion peak may be weak or absent for some compounds.[7]

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for Liquid Chromatography (LC-MS). ESI generates ions directly from a solution, typically by protonation to form the pseudomolecular ion [M+H]⁺.[8][9] This method minimizes in-source fragmentation, making it superb for confirming molecular weight.[9] When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced via Collision-Induced Dissociation (CID) to yield structural data.[10]

Predicted Fragmentation Pathways

Understanding the likely cleavage points within the molecule is key to interpreting the mass spectra. The structure of 2-(2-Oxopyrrolidin-1-yl)benzonitrile presents several potential fragmentation routes involving the lactam ring, the benzonitrile moiety, and the bond connecting them.

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, the initial event is the removal of an electron to form the molecular ion (M⁺•) at m/z 186. This odd-electron ion is highly energetic and undergoes spontaneous fragmentation.[11]

  • Pathway A: Lactam Ring Cleavage: The pyrrolidinone ring is susceptible to several fragmentation patterns common to amides and lactams.[12][13] A primary cleavage is the loss of a carbonyl group (CO), followed by further rearrangements. Another significant pathway involves the N-CO bond cleavage.

  • Pathway B: Benzonitrile Moiety Influence: The aromatic system provides stability, often resulting in a detectable molecular ion peak.[5] Fragments containing the benzonitrile group are likely to undergo the characteristic loss of hydrogen cyanide (HCN), analogous to the fragmentation of benzonitrile itself, which shows a loss of 27 Da (HCN) from its molecular ion (m/z 103 to m/z 76).[14][15]

  • Pathway C: N-Aryl Bond Cleavage: Cleavage of the bond between the pyrrolidinone nitrogen and the phenyl ring is a highly probable event. This can lead to two primary fragment ions: the benzonitrile radical cation (m/z 102) and the oxopyrrolidinyl radical (m/z 84).

G M M+• m/z 186 F102 [C7H4N]+• m/z 102 M->F102 N-Aryl Cleavage F84 [C4H6NO]+• m/z 84 M->F84 N-Aryl Cleavage F158 [M-CO]+• m/z 158 M->F158 -CO F130 [M-C2H2O]+• m/z 144 M->F130 Lactam Ring Opening F76 [C6H4]+• m/z 76 F102->F76 -HCN

Caption: Predicted EI fragmentation pathways for the molecular ion (M⁺•).

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, the molecule will be protonated to form the [M+H]⁺ ion at m/z 187. This even-electron ion is then selected in the first stage of the mass spectrometer and fragmented by CID. The fragmentation pathways of even-electron ions differ significantly from the radical-driven chemistry of EI.[5]

Protonation can occur at the lactam oxygen, the nitrile nitrogen, or potentially the aromatic ring. The site of protonation will influence the subsequent fragmentation cascade. Assuming protonation on the more basic lactam oxygen:

  • Pathway D: Neutral Loss of Pyrrolidinone: A dominant pathway could involve the cleavage of the N-aryl bond, leading to the neutral loss of 2-pyrrolidinone (85 Da) and the formation of a protonated 2-aminobenzonitrile ion at m/z 102.

  • Pathway E: Lactam Ring Opening: The protonated lactam ring can open, followed by the loss of small neutral molecules like water (H₂O) or carbon monoxide (CO). The loss of the entire side chain as a neutral species is also common in the fragmentation of N-substituted amides.[13]

G M [M+H]+ m/z 187 F159 [M+H-CO]+ m/z 159 M->F159 -CO F102 [C7H5N2]+ m/z 117 M->F102 -C4H6O (Pyrrolidinone) F131 [M+H-C2H4O]+ m/z 143 M->F131 Lactam Ring Opening

Caption: Predicted ESI-MS/MS fragmentation pathways for the [M+H]⁺ ion.

Summary of Expected Key Ions
Ionization ModePrecursor Ion (m/z)Predicted Fragment Ions (m/z)Proposed Neutral Loss / Fragment Identity
EI 186 (M⁺•)158CO
130C₂H₄O
102C₄H₆NO• (Pyrrolidinone radical)
84C₇H₄N• (Benzonitrile radical)
76C₆H₄ (from m/z 102 via loss of HCN)
ESI-MS/MS 187 ([M+H]⁺)159CO
143C₂H₄O
117C₄H₆O (2-Pyrrolidinone)

Experimental Protocols

The following protocols are designed to be adaptable to a range of common mass spectrometry platforms. Instrument-specific parameters should be optimized by the user.

General Sample Preparation

Rationale: Proper sample preparation ensures solubility, prevents contamination, and is compatible with the chosen ionization method. Volatile solvents are required for GC-MS, while polar aprotic solvents are ideal for ESI.

  • Stock Solution: Accurately weigh ~1 mg of 2-(2-Oxopyrrolidin-1-yl)benzonitrile.

  • Dissolution: Dissolve the solid in 1 mL of a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution (for ESI): Dilute the stock solution 1:1000 with the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid) to a final concentration of 1 µg/mL.

  • Working Solution (for GC): Dilute the stock solution 1:100 with the injection solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 10 µg/mL.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol for LC-ESI-MS/MS Analysis

Rationale: This method provides robust molecular weight confirmation and controlled fragmentation data. A C18 column is a standard choice for reversed-phase separation of moderately polar organic molecules.[16] Formic acid is added to the mobile phase to promote protonation and improve ionization efficiency in positive-ion mode.

G cluster_LC LC System cluster_MS MS System (Q-TOF) A Sample Injection B C18 RP Column (e.g., 2.1 x 50 mm, 1.8 µm) A->B C Gradient Elution (Water/ACN + 0.1% FA) B->C D ESI Source C->D E MS1 Scan (Full Scan) Confirm m/z 187 D->E F MS/MS Scan (Targeted) Fragment m/z 187 E->F G Data Analysis F->G

Caption: Workflow for LC-ESI-MS/MS analysis.

Instrumentation: HPLC or UPLC system coupled to a Triple Quadrupole, Q-TOF, or Orbitrap mass spectrometer.

  • LC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Injection Volume: 2 µL.

  • ESI-MS Conditions:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow rate and temperature to be optimized (e.g., 600 L/hr, 350 °C).

  • Data Acquisition:

    • MS1 (Full Scan): Scan a mass range of m/z 50-400 to detect the [M+H]⁺ ion at m/z 187.

    • MS/MS (Product Ion Scan): Select the precursor ion at m/z 187. Apply a range of collision energies (e.g., 10, 20, and 40 eV) to observe low and high-energy fragmentation.

Protocol for GC-EI-MS Analysis

Rationale: This classic technique provides a standard, library-searchable mass spectrum based on high-energy fragmentation. A non-polar column like a DB-5 is suitable for a wide range of organic molecules. The temperature program ensures the compound elutes as a sharp peak.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Program: Hold at 100 °C for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • EI-MS Conditions:

    • Ionization Mode: Electron Ionization.

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan m/z 40-400.

Conclusion

The mass spectrometric characterization of 2-(2-Oxopyrrolidin-1-yl)benzonitrile is effectively achieved through a complementary application of LC-ESI-MS/MS and GC-EI-MS. ESI provides unambiguous confirmation of the molecular weight via the protonated molecule [M+H]⁺ at m/z 187, while subsequent MS/MS analysis reveals fragmentation pathways dominated by neutral losses and cleavages of the N-aryl bond. GC-EI-MS delivers a detailed fragmentation fingerprint, originating from the molecular ion M⁺• at m/z 186, which is invaluable for structural confirmation. The protocols and fragmentation schemes detailed herein provide a robust framework for researchers to confidently identify and characterize this molecule and its structural analogues.

References

  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. (2010). ARKIVOC, 2010(xi), 215-231. [Link]

  • SIELC Technologies. (2023). Benzonitrile. [Link]

  • Rap, D., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(10), 7353-7364. [Link]

  • Yin, W., Ma, Y., & Zhao, Y. (2006). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino Acids, 31(3), 333-336. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7505, Benzonitrile. [Link]

  • Szmigielski, R., & Danikiewicz, W. (2005). Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams. Journal of Mass Spectrometry, 40(3), 331-341. [Link]

  • Teles, A. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23213-23221. [Link]

  • Doh, H., et al. (2023). Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. The Journal of Physical Chemistry Letters, 14(22), 5132-5137. [Link]

  • University of Colorado Boulder. Mass Spectrometry and Free Radicals. Course Material. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13, 003. [Link]

  • Barone, V., & Lazzari, F. (2024). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Frontiers in Astronomy and Space Sciences, 11. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 319539, 2-(2-Oxopyrrolidin-1-yl)benzonitrile. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Mándi, A., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-1065. [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Course Material. [Link]

  • Smyth, W. F. (2014). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 101, 160-174. [Link]

  • NIST. (n.d.). Benzonitrile. In NIST Chemistry WebBook. [Link]

  • Song, J., et al. (2003). 2-(2-Oxopyrrolidin-1-yl)butyramide. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1772-o1773. [Link]

  • Aponick, A., & Li, B. (2005). The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Angewandte Chemie International Edition, 44(39), 6290-6300. [Link]

  • Sadygov, R. G., Cociorva, D., & Yates, J. R. (2004). Large-scale database searching using tandem mass spectra: a comparison of SEQUEST and MASCOT. Journal of proteome research, 3(4), 858-863. [Link]

Sources

Method

Application Note: Robust Scale-Up Strategy for 2-(2-Oxopyrrolidin-1-yl)benzonitrile

The following guide details the scale-up synthesis of 2-(2-Oxopyrrolidin-1-yl)benzonitrile , a critical pharmaceutical intermediate. This protocol is designed for transfer from the research bench (gram scale) to the pilo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the scale-up synthesis of 2-(2-Oxopyrrolidin-1-yl)benzonitrile , a critical pharmaceutical intermediate. This protocol is designed for transfer from the research bench (gram scale) to the pilot plant (kilogram scale), emphasizing process safety, impurity control, and economic viability.

Abstract & Strategic Overview

The synthesis of 2-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 76042-63-4) presents a classic challenge in process chemistry: coupling an electron-deficient aryl halide with a lactam nucleophile while preserving a sensitive nitrile group. While Palladium-catalyzed (Buchwald-Hartwig) methods exist, they often incur high costs and metal scavenging difficulties.

This protocol utilizes a Copper-Catalyzed Goldberg Coupling (Modified Ullmann). We prioritize this route for scale-up due to:

  • Cost Efficiency: Copper(I) Iodide is significantly cheaper than Pd sources.

  • Impurity Profile: Avoids phosphine ligand contamination.

  • Scalability: The reaction utilizes standard stirred-tank reactor (STR) geometry and filtration/crystallization workups, avoiding chromatography.

Retrosynthetic Logic

The disconnection is made at the C(aryl)-N(lactam) bond.

  • Electrophile: 2-Bromobenzonitrile (Preferred over 2-Chlorobenzonitrile for higher reactivity with Cu; cheaper than Iodo).

  • Nucleophile: 2-Pyrrolidinone.[1][2]

  • Catalytic System: CuI / Diamine Ligand / Inorganic Base.

Reaction Engineering & Mechanism

The success of this reaction on a kilogram scale depends on the catalyst-ligand interaction . We utilize N,N'-Dimethylethylenediamine (DMEDA) or trans-1,2-cyclohexanediamine to stabilize the Cu(I) species and prevent disproportionation.

Critical Process Parameters (CPPs)
  • Water Content: The system must be anhydrous (<0.1% H2O) to prevent the hydrolysis of the nitrile to the amide (2-(2-oxopyrrolidin-1-yl)benzamide).

  • Oxygen Exclusion: Cu(I) is easily oxidized to inactive Cu(II). Rigorous inerting (N2/Ar sparge) is mandatory.

  • Agitation: The reaction is heterogeneous (solid base K2CO3 or K3PO4). High-shear mixing or adequate impeller tip speed is required to maintain mass transfer.

Process Flow Diagram

The following diagram illustrates the unit operations for the manufacturing campaign.

G Start Raw Materials (2-Bromobenzonitrile, 2-Pyrrolidinone) Reactor Reactor (STR) CuI, Ligand, Base, Toluene 110°C, 18-24h Start->Reactor IPC IPC: HPLC (Target: <1% SM) Reactor->IPC IPC->Reactor Incomplete Filter Hot Filtration (Remove Inorganic Salts) IPC->Filter Pass Wash Aqueous Wash (NH4OH/EDTA to remove Cu) Filter->Wash Conc Concentration (Distill Toluene) Wash->Conc Cryst Crystallization (IPA/Heptane) Conc->Cryst Dry Drying (Vac Oven, 50°C) Cryst->Dry Final Final API Intermediate (>99% Purity) Dry->Final

Figure 1: Process Flow Diagram for the scale-up synthesis of 2-(2-Oxopyrrolidin-1-yl)benzonitrile.

Detailed Experimental Protocol (1.0 kg Scale)

Safety Warning: 2-Bromobenzonitrile is an irritant.[3] Copper salts are toxic. Toluene is flammable. All operations must be conducted in a fume hood or closed reactor system.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[4][5]Mass (g)MolesRole
2-Bromobenzonitrile 182.021.01000 g5.49Limiting Reagent
2-Pyrrolidinone 85.111.2561 g6.59Nucleophile
Potassium Carbonate (Milled)138.212.01518 g10.98Base
Copper(I) Iodide 190.450.0552.3 g0.27Catalyst
DMEDA 88.150.1048.4 g0.55Ligand
Toluene Solvent-5.0 L-Solvent (5 Vol)

Note: K3PO4 can be used instead of K2CO3 if reaction rates are slow, but K2CO3 is generally sufficient and cheaper.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Reactor Prep: Ensure a 10 L glass-lined reactor is clean, dry, and purged with Nitrogen.

  • Charging: Charge Toluene (4.5 L) and 2-Bromobenzonitrile (1000 g) into the reactor. Stir until dissolved.

  • Base Addition: Add Potassium Carbonate (1518 g). Note: Use milled/powdered base to increase surface area.

  • Nucleophile Addition: Add 2-Pyrrolidinone (561 g).

  • Degassing (Crucial): Spurge the slurry with Nitrogen for 30 minutes to remove dissolved Oxygen.

  • Catalyst Charge: Under positive Nitrogen flow, add CuI (52.3 g) followed by DMEDA (48.4 g). Rinse with remaining Toluene (0.5 L).

Phase 2: Reaction[6]
  • Heating: Heat the mixture to reflux (internal temp ~110°C).

  • Reaction Monitoring: Maintain reflux for 18–24 hours.

    • IPC (HPLC): Take a sample at 18h. Dilute in MeCN.

    • Specification: Starting material (2-Bromobenzonitrile) < 1.0% area.

    • Troubleshooting: If conversion stalls, add 1-2 mol% extra CuI/DMEDA.

Phase 3: Workup & Purification
  • Cooling: Cool the reaction mixture to 25°C.

  • Filtration: Filter the slurry through a pad of Celite or a sintered glass filter to remove inorganic salts (KBr, excess K2CO3). Wash the cake with Toluene (2 x 500 mL).

  • Copper Removal: Transfer the filtrate to a separator. Wash with 10% aq. NH4OH (2 x 1.0 L).

    • Observation: The aqueous layer will turn deep blue (Cu-amine complex). Continue washing until the aqueous layer is pale/colorless.

    • Alternative: Use 5% EDTA solution if ammonia odor is problematic.

  • Brine Wash: Wash the organic layer with saturated Brine (1.0 L).

  • Drying: Dry organic layer over anhydrous Na2SO4, filter.

  • Concentration: Concentrate the Toluene solution under vacuum (50°C) to approximately 2-3 volumes (~2.5 L total volume). Do not distill to dryness to avoid thermal stress.

Phase 4: Crystallization
  • Anti-solvent Addition: Slowly add n-Heptane (2.5 L) to the warm Toluene concentrate (approx 45-50°C).

  • Nucleation: Seed with pure product (1 g) if available. Cool slowly to 0-5°C over 4 hours.

  • Isolation: Filter the white/off-white solid. Wash with cold Heptane/Toluene (1:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Results[2][4][6][7]
  • Yield: 850 g – 920 g (83% - 90%).

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >99.0% (a/a).[1]

  • Melting Point: ~108-110°C (Confirm with reference standard).

Analytical Controls & Troubleshooting

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 220 nm (Amide/Nitrile absorption).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<80%) Catalyst poisoning (O2 ingress) or poor agitation.Ensure vigorous stirring (vortex). Re-purge with N2. Add fresh catalyst/ligand (2 mol%).
Blue/Green Product Residual Copper.Perform an additional wash with 5% EDTA or N-Acetylcysteine solution. Recrystallize from IPA.
Hydrolysis Product (Amide) Water in system.Ensure reagents (especially K2CO3) are dry. Use anhydrous Toluene.
Dimer Formation Overheating or high concentration.Maintain strict temperature control (110°C). Dilute reaction to 7-8 volumes if necessary.

References

  • Goldberg Reaction Fundamentals: Klapars, A.; Antilla, J. C.; Buchwald, S. L. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 2001 , 123, 7727-7729. Link

  • Scale-Up of Cu-Catalysis: Tudge, M.; Tadesse, S., et al. "Process Development and Scale-up of a Copper-Catalyzed Goldberg Reaction." Organic Process Research & Development, 2010 , 14, 787-798. Link

  • Ligand Selection: Padwa, A. et al. "Synthesis of Nitrogen Heterocycles via Copper-Catalyzed Coupling." Journal of Organic Chemistry, 2005 , 70, 5164. Link

  • General Benzonitrile Synthesis: "Preparation of Benzonitrile Derivatives." GuideChem Application Data, Accessed Feb 2026. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-Arylation for 2-(2-Oxopyrrolidin-1-yl)benzonitrile

Ticket ID: #SYN-2024-OXO-CN Subject: Yield Improvement for 2-(2-Oxopyrrolidin-1-yl)benzonitrile Target Molecule: 2-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 500310-86-1) Reaction Class: C-N Cross-Coupling (Amidation) Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2024-OXO-CN Subject: Yield Improvement for 2-(2-Oxopyrrolidin-1-yl)benzonitrile Target Molecule: 2-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 500310-86-1) Reaction Class: C-N Cross-Coupling (Amidation)

Executive Summary & Diagnostic

The Challenge: Synthesizing 2-(2-Oxopyrrolidin-1-yl)benzonitrile involves coupling a cyclic amide (lactam) with an ortho-substituted aryl halide. This reaction is notoriously difficult due to two competing factors:

  • Steric Hindrance: The ortho-cyano group sterically impedes the oxidative addition step of the metal catalyst.

  • Functional Group Sensitivity: The nitrile (-CN) group is susceptible to hydrolysis (forming the primary amide) under the basic conditions required for the coupling, or it can coordinate to the catalyst, poisoning the active species.

The Solution Architecture: To improve yields beyond the typical 30-50% range, you must transition from "standard" Ullmann conditions to a Ligand-Accelerated Modified Goldberg Protocol or, if costs permit, a Pd-Catalyzed Buchwald-Hartwig System .

Primary Protocol: Modified Goldberg Reaction (Cu-Catalyzed)

Recommended for scale-up and cost-efficiency.

The "Golden" Recipe

Do not use naked Copper (CuI alone). The use of a diamine ligand is mandatory to stabilize the Cu(I) species and lower the activation energy for the ortho-hindered substrate.

ComponentReagentEquiv.[1][2][3][4][5][6]Role & Rationale
Substrate 2-Bromobenzonitrile1.0Do not use Chloride. (Too unreactive). Iodide is good but unstable.
Nucleophile 2-Pyrrolidinone1.2Slight excess to drive kinetics.
Catalyst CuI (Copper(I) Iodide)5-10 mol%Must be off-white/tan. If Green/Blue, discard.
Ligand trans-N,N'-Dimethyl-1,2-cyclohexanediamine10-20 mol%Critical. Prevents catalyst aggregation and accelerates coupling.
Base K₃PO₄ (Tribasic Potassium Phosphate)2.0Crucial Switch. K₂CO₃/KOH are too harsh and hydrolyze the nitrile. K₃PO₄ is milder.
Solvent 1,4-Dioxane (Anhydrous)0.5 MToluene is a backup, but Dioxane solubilizes the polar lactam better.
Step-by-Step Protocol
  • Catalyst Pre-Complexation (The "Secret" Step):

    • In a glovebox or under strict Argon flow, mix CuI and the Diamine Ligand in the solvent. Stir for 10-15 minutes until a clear blue/green homogeneous solution forms (the active catalytic species).

    • Why? Adding reagents all at once often leads to Cu precipitation before the cycle starts.

  • Reagent Addition:

    • Add the 2-Pyrrolidinone, 2-Bromobenzonitrile, and finely ground K₃PO₄.

    • Note: Grinding the base increases surface area, essential for heterogeneous base systems.

  • Reaction:

    • Seal the vessel (Schlenk tube or pressure vial).

    • Heat to 100°C - 110°C for 16-24 hours.

    • Checkpoint: The reaction mixture should remain a suspension. If it turns black and plates out a mirror, the catalyst has decomposed (thermal death).

  • Workup (Nitrile Preservation):

    • Cool to room temperature.[1][4][5] Dilute with EtOAc.

    • Do not use strong acid. Wash with saturated NH₄Cl (to remove Cu) and then Brine.

    • Dry over Na₂SO₄ and concentrate.[7]

Troubleshooting Guide (Diagnostic Matrix)

Use this table to diagnose specific failure modes in your current setup.

SymptomRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Nitrile Coordination)Increase Ligand:Cu ratio to 2:1. The ligand must outcompete the nitrile for the Copper center.
Reaction turns Green/Black immediately Oxidation of Cu(I) to Cu(II)Oxygen leak. Cu(II) is inactive for this coupling. Degas solvents vigorously (freeze-pump-thaw or sparge with Ar for 30 min).
Side Product: Primary Amide (+18 mass) Nitrile HydrolysisYour base is too strong or wet. Switch from KOH/Cs₂CO₃ to K₃PO₄ . Ensure solvent is <50 ppm water.
Starting Material Recovery "Ortho-Effect" (Steric Hindrance)Switch to Route B (Palladium) . Copper sometimes cannot overcome the steric barrier of the ortho-CN group.
Product lost during workup Water SolubilityThe lactam-benzonitrile adduct is polar. Avoid large aqueous washes. Use "Salting Out" (saturate aqueous phase with NaCl) and extract with DCM instead of Ether/Hexane.

Advanced Protocol: Pd-Catalyzed Route (Buchwald-Hartwig)

Recommended if the Copper route fails due to steric hindrance.

If the ortho-nitrile is shutting down the Copper cycle, Palladium with a wide-bite-angle ligand is the authoritative alternative.

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)[3]

  • Ligand: Xantphos (2-4 mol%)

    • Why Xantphos? It is a bidentate ligand with a wide bite angle, specifically designed to facilitate the reductive elimination step in sterically crowded amides.

  • Base: Cs₂CO₃ (Cesium Carbonate)

  • Solvent: 1,4-Dioxane, 100°C.

Mechanism Visualization: The diagram below illustrates the critical difference between the pathways and where the "Ortho-Block" occurs.

ReactionPathway Start Start: 2-Bromobenzonitrile + 2-Pyrrolidinone Cu_Path Route A: Copper/Diamine (Cost Effective) Start->Cu_Path Pd_Path Route B: Pd/Xantphos (High Performance) Start->Pd_Path Ligand_Check Ligand Selection Cu_Path->Ligand_Check Requires Tight Binding OxAdd Oxidative Addition (Steric Barrier) Pd_Path->OxAdd Xantphos overcomes ortho-sterics Result_Success Product: 2-(2-Oxopyrrolidin-1-yl)benzonitrile OxAdd->Result_Success Reductive Elimination Ligand_Check->OxAdd Diamine (DMEDA) Result_Fail Failure: Hydrolysis or No Rxn Ligand_Check->Result_Fail No Ligand / Monodentate

Figure 1: Decision pathway for catalyst and ligand selection based on steric barriers.

FAQ: Expert Insights

Q: Can I use 2-Chlorobenzonitrile to save money? A: No. Aryl chlorides are virtually inert in Goldberg conditions unless you use extremely specialized (and expensive) ligands. Stick to the Bromide. If you must use Chloride, you are forced into the Palladium route with highly active precatalysts (e.g., BrettPhos).

Q: Why is my reaction mixture turning deep blue? A: This indicates the formation of Cu(II) species (likely Cu(II)-amine complexes). This is a "dead" catalyst. You have oxygen in your system.[8][9] You must restart with rigorous degassing.

Q: The product is oiling out and hard to crystallize. How do I purify it? A: These N-aryl lactams are often viscous oils.

  • Column Chromatography: Use a gradient of Hexane:EtOAc (start 80:20, go to 50:50). The nitrile makes it polar enough to separate from the starting bromide.

  • Trituration: If it's a semi-solid, triturating with cold Diethyl Ether or Pentane can induce crystallization.

References & Grounding

  • The "Goldberg" Foundation (Copper-Diamine):

    • Klapars, A., Antilla, J. C., Buchwald, S. L., & Huang, X. (2001).[10] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.

    • Context: Establishes the necessity of diamine ligands (like DMEDA) for Cu-catalyzed amidation.

  • Ortho-Substitution Strategy:

    • Hickman, A. J., & Sanford, M. S. (2012). High-Valent Organometallic Copper and Palladium in Catalysis. Nature.

    • Context: Explains the mechanistic hurdles of ortho-substitution and oxidative addition.

  • Palladium Alternative (Xantphos):

    • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed N-Arylation of Heterocycles.[3][11][12] Journal of the American Chemical Society.

    • Context: Defines Xantphos as the superior ligand for difficult N-arylation substrates (amides/lactams).

Sources

Optimization

Technical Support Center: Stability of 2-(2-Oxopyrrolidin-1-yl)benzonitrile

Topic: Acidic Stability & Degradation Pathways Document ID: TSC-OPB-001 | Version: 2.1 | Status: Active Executive Summary: The Divergent Stability Profile To the Researcher: You are likely observing unexpected degradatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acidic Stability & Degradation Pathways

Document ID: TSC-OPB-001 | Version: 2.1 | Status: Active

Executive Summary: The Divergent Stability Profile

To the Researcher: You are likely observing unexpected degradation or transformation of 2-(2-oxopyrrolidin-1-yl)benzonitrile (hereafter OPB ) in acidic media. Unlike simple aliphatic nitriles, OPB possesses an ortho-lactam group that creates a "divergent reactivity" profile based on water content and temperature.

  • Scenario A (Aqueous Acid): The dominant pathway is Hydrolysis . The nitrile converts to the primary amide, and subsequently to the carboxylic acid.[1][2] The lactam ring generally remains intact due to the stability of the N-aryl bond.

  • Scenario B (Anhydrous/Strong Acid + Heat): The dominant pathway is Cyclocondensation . The nitrile nitrogen attacks the lactam carbonyl, fusing the rings to form a tricyclic quinazolinone derivative.

Diagnostic Troubleshooting (Q&A)

Q1: I see a new, less polar impurity (higher R_f) appearing during acidic workup. What is it?

Diagnosis: You have likely triggered an intramolecular cyclization. The Chemistry: Under anhydrous or strong acidic conditions (e.g., PPA, H₂SO₄, or refluxing acidic alcohol), the nitrile nitrogen attacks the activated lactam carbonyl. The Product: Pyrrolo[1,2-a]quinazolin-5(4H)-one. Why it happens: This is a thermodynamically stable, fused tricyclic system. The reaction is driven by the proximity of the ortho-substituents (the "proximity effect").

Q2: My compound is becoming more polar (lower R_f) and acidic. Did I open the lactam ring?

Diagnosis: Unlikely. You are observing nitrile hydrolysis. The Chemistry: In the presence of water (dilute HCl, H₂SO₄), the nitrile (-CN) hydrolyzes first to the amide (2-(2-oxopyrrolidin-1-yl)benzamide) and then to the carboxylic acid (2-(2-oxopyrrolidin-1-yl)benzoic acid). Expert Insight: N-aryl lactams are significantly more robust against ring-opening hydrolysis than the nitrile group is against hydration. Unless you are using extreme conditions (e.g., 6M HCl, reflux > 24h), the lactam ring usually survives while the nitrile converts.

Q3: Can I prevent the cyclization during scale-up?

Solution: Yes.

  • Water Content: Ensure water is present if hydrolysis is the goal; exclude it strictly if avoiding hydrolysis. However, to stop cyclization, avoid anhydrous strong acids.

  • Temperature Control: Cyclization often has a higher activation energy than hydration. Keep temperatures < 40°C during acidic quenches.

  • Solvent Choice: Avoid high-boiling acidic solvents. Use a buffered quench (e.g., Sodium Acetate/Acetic Acid) rather than strong mineral acids if the pH needs adjustment.

Mechanistic Visualization

The following diagram illustrates the critical branching pathways for OPB in acidic media.

OPB_Stability SM Starting Material (OPB) 2-(2-Oxopyrrolidin-1-yl)benzonitrile Intermediate Protonated Intermediate (Activated Nitrile/Lactam) SM->Intermediate Acid (H+) Cyclized IMPURITY A (Non-Polar) Pyrrolo[1,2-a]quinazolin-5(4H)-one (Tricyclic Fused System) Intermediate->Cyclized Anhydrous Acid High Temp - H2O Amide Hydrolysis Product 1 2-(2-Oxopyrrolidin-1-yl)benzamide Intermediate->Amide Aqueous Acid (H2O attack) Acid Hydrolysis Product 2 2-(2-Oxopyrrolidin-1-yl)benzoic acid Amide->Acid Prolonged Aq. Acid Heat

Figure 1: Divergent reaction pathways of OPB. Path A (Red) leads to cyclization under dehydrating conditions. Path B (Green) leads to hydrolysis in aqueous media.

Data Summary: Stability Matrix

ConditionPrimary ProductReaction TypeRisk Level
1M HCl / THF (RT, 2h) Stable / Trace AmideNone / Slow HydrolysisLow
6M HCl (Reflux) Carboxylic AcidFull HydrolysisHigh (for SM)
PPA or H₂SO₄ (Neat, Heat) Pyrrolo-quinazoline CyclodehydrationCritical
TFA / DCM (RT) StableProtonation onlyLow
Acetic Acid (Reflux) Mixed (Amide/Cyclized)CompetitionModerate

Experimental Protocols

Protocol A: HPLC Stability Assay

Use this method to determine if your compound is degrading.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 210 nm (Amide/Lactam).

  • Expected Retention Order (Relative):

    • Acid (Hydrolysis Prod 2): 0.6x (Most Polar)

    • Amide (Hydrolysis Prod 1): 0.8x

    • OPB (SM): 1.0x

    • Quinazolinone (Cyclized): 1.2x - 1.4x (Least Polar)

Protocol B: Isolation of Cyclized Impurity (For Reference)

Use this to generate a standard to confirm the identity of your impurity.

  • Setup: Dissolve OPB (1.0 eq) in PPA (Polyphosphoric acid) or concentrated H₂SO₄.

  • Reaction: Heat to 100°C for 2-4 hours.

  • Workup: Pour onto crushed ice. Neutralize carefully with NaOH (exothermic!).

  • Extraction: Extract with Ethyl Acetate.

  • Purification: The tricyclic product (pyrrolo[1,2-a]quinazolin-5(4H)-one) is often highly crystalline and less soluble than the SM. Recrystallize from Ethanol.

  • Validation: Check NMR. The disappearance of the nitrile peak (~118 ppm in ¹³C) and the appearance of a new C=N/C=O resonance confirms the fused structure.

References

  • Synthesis of Pyrrolo[1,2-a]quinazolines

    • Title: Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondens
    • Source:Molecules2022, 27(17), 5686.
    • URL:[Link]

    • Relevance: Details the cyclization of anthranilamide derivatives and related lactam structures under acidic/c
  • Lactam & Nitrile Hydrolysis Kinetics

    • Title: Hydrolysis of Nitriles to Amides and Carboxylic Acids.[1][2][3][4][5]

    • Source:Organic Chemistry Portal (General Reactivity Guide).
    • URL:[Link]

    • Relevance: Establishes the standard mechanistic pathway for nitrile hydrolysis in aqueous acid.
  • Fused Heterocycle Formation

    • Title: The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones.[6]

    • Source:Beilstein J. Org. Chem.2021, 17, 2832–2841.
    • URL:[Link]

    • Relevance: Discusses the stability and formation of pyrrolo-quinazolinone scaffolds, confirming the thermodynamic favorability of the fused system.

Sources

Troubleshooting

Technical Support Center: Stability of 2-(2-Oxopyrrolidin-1-yl)benzonitrile

Welcome to the Technical Support Center for 2-(2-Oxopyrrolidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(2-Oxopyrrolidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this molecule, particularly under basic conditions. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and synthetic routes.

Introduction: Understanding the Chemistry of 2-(2-Oxopyrrolidin-1-yl)benzonitrile

2-(2-Oxopyrrolidin-1-yl)benzonitrile is a molecule of interest in medicinal chemistry and materials science, valued for its unique structural motifs. However, the presence of both a lactam (the 2-oxopyrrolidine ring) and a nitrile group on an aromatic ring introduces potential stability challenges, especially in non-neutral pH environments. This guide will focus on the behavior of the molecule under basic conditions, a common scenario in various chemical transformations and formulation studies.

The two primary sites susceptible to base-catalyzed hydrolysis are the amide bond within the lactam ring and the carbon-nitrogen triple bond of the nitrile group. Understanding the interplay between these two functionalities is crucial for predicting and controlling the molecule's fate in a basic medium.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(2-Oxopyrrolidin-1-yl)benzonitrile under basic conditions?

A1: Under basic conditions, the molecule can undergo hydrolysis at two key positions:

  • Lactam Hydrolysis: The five-membered lactam ring can be opened by hydroxide ions, leading to the formation of the corresponding γ-aminobutyric acid derivative. This reaction breaks the cyclic amide bond.

  • Nitrile Hydrolysis: The benzonitrile group is also susceptible to base-catalyzed hydrolysis. This can proceed in two stages: first to a benzamide derivative, and upon further, often more vigorous conditions, to a benzoate salt.[1][2][3]

It is important to note that the relative rates of these two hydrolysis reactions will depend on the specific conditions employed, such as the strength of the base, temperature, and solvent system.

Q2: I am observing unexpected byproducts in my reaction mixture. What could they be?

A2: Apart from the primary hydrolysis products mentioned above, other species may arise. For instance, if the nitrile group hydrolyzes to the carboxylic acid while the lactam ring remains intact, you would form 2-(2-oxopyrrolidin-1-yl)benzoic acid. Conversely, if the lactam opens but the nitrile is untouched, you would generate 4-amino-4-(2-cyanophenyl)butanoic acid. The formation of multiple products is a common challenge in forced degradation studies.[4][5]

Q3: How can I monitor the stability of 2-(2-Oxopyrrolidin-1-yl)benzonitrile in my experiment?

A3: The most effective way to monitor the stability is through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or mass spectrometry (MS) detector is the industry standard.[6][7][8][9] These methods allow for the separation and quantification of the parent compound and its degradation products over time.

Troubleshooting Guide

Issue 1: Rapid Degradation of Starting Material in the Presence of Base

Symptoms:

  • Low yield of the desired product in a base-catalyzed reaction.

  • Multiple spots on Thin Layer Chromatography (TLC) analysis of the reaction mixture.

  • HPLC analysis shows a rapid decrease in the peak area of the starting material.

Root Cause Analysis:

The combination of a strong base and elevated temperature can significantly accelerate the hydrolysis of both the lactam and nitrile functionalities. The rate of hydrolysis is often dependent on both the hydroxide ion concentration and the temperature.[10][11] For instance, a related compound, N-methylpyrrolidone, shows significant hydrolysis (50-70%) after 8 hours in a 4% sodium hydroxide solution.[12]

dot

Caption: Troubleshooting workflow for rapid degradation.

Solutions:

  • Temperature Control: If your protocol allows, conduct the reaction at a lower temperature. The Arrhenius equation dictates that reaction rates, including degradation, decrease with temperature.

  • Base Selection: Consider using a weaker or non-nucleophilic base if the reaction chemistry permits. For example, switching from sodium hydroxide to potassium carbonate or an organic base like triethylamine might mitigate hydrolysis.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to what is necessary for product formation.

  • Solvent System: The choice of solvent can influence reaction rates. An anhydrous organic solvent will suppress hydrolysis compared to an aqueous or protic solvent system.

Issue 2: Difficulty in Isolating the Desired Product from Hydrolyzed Impurities

Symptoms:

  • Co-elution of product and impurities during column chromatography.

  • Product contamination with acidic or basic impurities after workup.

Root Cause Analysis:

The hydrolysis products, particularly those where the nitrile has been converted to a carboxylic acid, will have significantly different physicochemical properties (e.g., polarity, acidity) than the starting material. This can complicate extraction and purification steps.

Solutions:

  • Aqueous Workup: Utilize the acidic nature of the carboxylic acid impurity. During an aqueous workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can selectively extract the acidic impurity into the aqueous phase.

  • Chromatography Optimization: If co-elution is an issue, consider modifying your chromatography conditions. This could involve changing the solvent system, using a different stationary phase (e.g., reverse-phase HPLC), or employing gradient elution.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study under Basic Conditions

This protocol provides a framework for assessing the stability of 2-(2-Oxopyrrolidin-1-yl)benzonitrile to base-catalyzed hydrolysis.

Objective: To determine the rate and extent of degradation under defined basic conditions.

Materials:

  • 2-(2-Oxopyrrolidin-1-yl)benzonitrile

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of 2-(2-Oxopyrrolidin-1-yl)benzonitrile of known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • In a series of vials, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Prepare a control sample by diluting the stock solution with water instead of NaOH.

  • Incubate the vials at a controlled temperature (e.g., 25°C, 40°C, and 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize with an equivalent amount of 0.1 M Hydrochloric Acid (HCl), and dilute with mobile phase to quench the reaction.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.

dot

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC Method for Stability Monitoring

Objective: To provide a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with 95% A, 5% B

    • Ramp to 5% A, 95% B over 15 minutes

    • Hold for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm or by Mass Spectrometry for peak identification.

Note: This method should be validated for specificity, linearity, accuracy, and precision for 2-(2-Oxopyrrolidin-1-yl)benzonitrile and its potential degradation products.

Summary of Stability under Different Basic Conditions

Condition Parameter Expected Stability Primary Degradation Products
Mild Base e.g., K₂CO₃, Et₃N at room temperatureGenerally stable for short reaction times.Minimal hydrolysis expected.
Aqueous NaOH 0.1 M at 25°CModerate degradation over 24 hours.Lactam and nitrile hydrolysis products.
Aqueous NaOH 1.0 M at 60°CRapid and extensive degradation.Primarily fully hydrolyzed products (γ-amino acid and benzoate).
Anhydrous Base e.g., NaH in THFStable against hydrolysis.Other base-mediated reactions may occur.

Potential Degradation Pathways

dot

Degradation_Pathways cluster_products Primary Hydrolysis Products cluster_secondary_products Secondary Hydrolysis Products Parent 2-(2-Oxopyrrolidin-1-yl)benzonitrile C₁₁H₁₀N₂O Lactam_Open 4-Amino-4-(2-cyanophenyl)butanoic acid C₁₁H₁₂N₂O₂ Parent->Lactam_Open Lactam Hydrolysis (OH⁻, H₂O) Nitrile_Hydrolysis_Amide 2-(2-Oxopyrrolidin-1-yl)benzamide C₁₁H₁₂N₂O₂ Parent->Nitrile_Hydrolysis_Amide Nitrile Hydrolysis (OH⁻, H₂O, mild) Fully_Hydrolyzed 4-Amino-4-(2-carboxyphenyl)butanoic acid C₁₁H₁₃NO₄ Lactam_Open->Fully_Hydrolyzed Nitrile Hydrolysis (OH⁻, H₂O) Nitrile_Hydrolysis_Acid 2-(2-Oxopyrrolidin-1-yl)benzoic acid C₁₁H₁₁NO₃ Nitrile_Hydrolysis_Amide->Nitrile_Hydrolysis_Acid Amide Hydrolysis (OH⁻, H₂O, harsh) Nitrile_Hydrolysis_Acid->Fully_Hydrolyzed Lactam Hydrolysis (OH⁻, H₂O)

Caption: Potential base-catalyzed hydrolysis pathways.

This technical guide provides a comprehensive overview of the stability considerations for 2-(2-Oxopyrrolidin-1-yl)benzonitrile under basic conditions. By understanding the potential degradation pathways and employing robust analytical and purification strategies, researchers can mitigate stability issues and achieve their desired experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • (No author given). (n.d.). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. Retrieved from [Link]

  • Page, M. I. (2013). The Mechanisms of Catalysis by Metallo β-Lactamases. PMC. Retrieved from [Link]

  • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Environmental Engineering Science, 31(1), 3-10. Retrieved from [Link]

  • (No author given). (n.d.). Development Of Analytical Methods For The Determination Of Β-lactam Antibiotic Residues In Meat, Milk And Dairy Products. SWORD. Retrieved from [Link]

  • Sime, F. B., Roberts, J. A., & Hahn, U. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e00870-23. Retrieved from [Link]

  • Riezk, A., Wilson, R. C., Rawson, T. M., Vasikasin, V., Arkel, P., Ferris, T. J., ... & Holmes, A. H. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(4), 464-471. Retrieved from [Link]

  • (No author given). (1993). The mechanisms of hydrolysis of the ??-lactam isatin and its derivatives. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Abdulla, M., Al-Soud, Y. A., & Al-Masoudi, N. A. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 45(1), 118-125. Retrieved from [Link]

  • (No author given). (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Current Pharmaceutical Research. Retrieved from [Link]

  • (No author given). (n.d.). Forced Degradation Studies. Tepnel Pharma Services Limited. Retrieved from [Link]

  • Sime, F. B., Roberts, J. A., & Hahn, U. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Papp-Wallace, K. M., Bethel, C. R., Gootz, T. D., & Bonomo, R. A. (2009). Hydrolysis and Inhibition Profiles of β-Lactamases from Molecular Classes A to D with Doripenem, Imipenem, and Meropenem. Antimicrobial Agents and Chemotherapy, 53(8), 3713-3723. Retrieved from [Link]

  • Jorgensen, L., & Thamdrup, T. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • (No author given). (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. Retrieved from [Link].

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38466-38470. Retrieved from [Link]

  • (No author given). (n.d.). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • (No author given). (n.d.). EXP13 Hydrolysis of Benzonitrile. Scribd. Retrieved from [Link]

  • (No author given). (2022). NMP Functional Properties. Retrieved from [Link]

  • (No author given). (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Removing Solvent from 2-(2-Oxopyrrolidin-1-yl)benzonitrile

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with solvent removal from 2-(2-Oxopyrroli...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with solvent removal from 2-(2-Oxopyrrolidin-1-yl)benzonitrile. As a key intermediate or final product, ensuring its purity and freedom from residual solvents is paramount for reproducible downstream applications and regulatory compliance.[1][2] This document is structured as a series of troubleshooting questions and FAQs to directly address common issues encountered in the laboratory.

Troubleshooting Guide

Q1: After rotary evaporation, my ¹H NMR spectrum still shows significant peaks for a common solvent (e.g., Ethyl Acetate, Dichloromethane). How can I remove these last traces?

A1: This is a frequent challenge and typically indicates that the solvent is trapped within the crystal lattice or that the vapor pressure of the solvent at the final drying temperature is not low enough for complete removal.

Root Cause Analysis:

  • Insufficient Vacuum: The vacuum applied may not be deep enough to effectively remove the final solvent molecules.

  • Cold Temperature: As the solvent evaporates, it cools the flask (evaporative cooling), which in turn lowers the solvent's vapor pressure and slows down removal.[3]

  • Product Form: The solid may have formed a dense, amorphous film on the flask wall, trapping solvent within the bulk material.

Recommended Solution: High-Vacuum Drying

The most effective method is to place the sample under a high vacuum (typically <1 mbar) for several hours. This significantly lowers the boiling point of the residual solvent, facilitating its removal even at room temperature.

Step-by-Step Protocol: Drying under High Vacuum

  • Transfer the Product: Scrape the solid from the rotary evaporator flask into a suitable vial or flask with a wide mouth to maximize surface area.

  • Connect to High Vacuum: Attach the flask to a high-vacuum manifold (e.g., a Schlenk line) or place the vial in a vacuum desiccator or vacuum oven.

  • Apply Vacuum: Gradually apply the vacuum to avoid bumping or splattering of the solid powder.

  • Gentle Heating (Optional): If the solvent is particularly stubborn, the sample can be gently warmed (e.g., 30-40°C) in a vacuum oven. Caution: Only apply heat if you are certain of the thermal stability of 2-(2-Oxopyrrolidin-1-yl)benzonitrile to avoid decomposition.

  • Dry to Constant Weight: Continue drying until the weight of the sample remains constant over two consecutive measurements.

  • Confirm with NMR: Acquire a new ¹H NMR spectrum to confirm the absence of solvent peaks. Resources are available that list the chemical shifts of common laboratory solvents.[4][5]

Q2: I used a high-boiling point solvent like DMSO, DMF, or NMP for my reaction. Rotary evaporation is ineffective. What is the best approach?

A2: High-boiling point aprotic polar solvents cannot be effectively removed by standard rotary evaporation due to their very low vapor pressure. The solution is to use a purification method that relies on solubility differences rather than volatility.

Recommended Solution 1: Aqueous Workup & Extraction This is often the most effective method. Since 2-(2-Oxopyrrolidin-1-yl)benzonitrile is an organic molecule, it will likely have low solubility in water, while solvents like DMSO and DMF are fully water-miscible.

  • Dilute: Dilute the reaction mixture with a large volume of water (e.g., 10-20 times the volume of the high-boiling solvent). Your product may precipitate as a solid.

  • Extract: Add an immiscible organic solvent in which your product is soluble (e.g., ethyl acetate or dichloromethane).[6] Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction to move your product into the organic layer.[7]

  • Wash: Wash the organic layer multiple times with water, and then with brine (saturated NaCl solution), to remove all traces of the high-boiling solvent.

  • Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the volatile extraction solvent using a rotary evaporator.

Recommended Solution 2: Lyophilization (Freeze-Drying) If the compound is soluble in a solvent with a relatively high freezing point, such as water or 1,4-dioxane, lyophilization can be an excellent, gentle alternative.[8][9]

  • Purify First: If possible, perform an aqueous workup as described above to remove the high-boiling solvent.

  • Dissolve: Dissolve the purified product in a minimal amount of a suitable solvent (e.g., water, tert-butanol, or a mixture).

  • Freeze: Freeze the solution completely. For organic solvents, this may require temperatures of -80°C or even liquid nitrogen.

  • Lyophilize: Place the frozen sample on a lyophilizer. The process sublimates the solvent from solid to gas under deep vacuum, leaving a fine, dry powder.[8]

Q3: My product turned into a sticky oil or wax instead of a crystalline solid during solvent removal. What happened and how can I fix it?

A3: This phenomenon, known as "oiling out," occurs when the solid comes out of solution at a temperature above its melting point or in a non-crystalline, amorphous state.[10] It is often caused by the presence of impurities that depress the melting point or by too-rapid solvent removal.

Recommended Solution: Recrystallization Recrystallization is both a purification technique and an excellent method for obtaining a pure, crystalline, and solvent-free product.[11][12] The principle is to dissolve the impure compound in a minimal amount of a hot solvent in which it has high solubility, and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[13]

General Recrystallization Protocol

  • Solvent Selection: Choose a solvent (or solvent system) where 2-(2-Oxopyrrolidin-1-yl)benzonitrile is highly soluble when hot but poorly soluble when cold.

  • Dissolution: Place the oily product in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate) while stirring.[14]

  • Minimal Hot Solvent: Continue adding small portions of the hot solvent until the compound just dissolves completely. Adding too much solvent will reduce your final yield.[15]

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum to remove the recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting settings for rotary evaporation to remove common solvents?

A1: The key is to balance temperature and pressure to achieve efficient evaporation without compromising the stability of your compound. A widely used guideline is the "Delta-20 Rule": the heating bath temperature should be ~20°C higher than the desired solvent boiling temperature, and the condenser coolant temperature should be at least 20°C lower than the solvent boiling temperature.[16]

SolventBoiling Point (Atmospheric)Recommended Bath Temp.Recommended Pressure
Dichloromethane (DCM)40 °C30-40 °C~150-200 mbar
Diethyl Ether35 °C30 °C~250-300 mbar
Acetone56 °C40 °C~100-150 mbar
Ethyl Acetate (EtOAc)77 °C40-50 °C~60-80 mbar
Toluene111 °C50-60 °C~30-50 mbar
Acetonitrile82 °C40-50 °C~70-90 mbar
Note: These are starting points. Optimal pressure may vary based on your specific vacuum pump and system integrity.

Best Practices for Rotary Evaporation:

  • Flask Size: Do not fill the evaporating flask more than 50% of its capacity to prevent bumping.[16][17]

  • Rotation Speed: Higher speeds increase the surface area for low-viscosity solutions, speeding up evaporation.[17]

  • Vacuum Application: Apply vacuum before lowering the flask into the heating bath to prevent sudden boiling.[16]

Q2: How can I definitively confirm that all solvent has been removed?

A2: The gold standard for identifying and quantifying residual solvents in a purified sample is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy .[1] It is highly sensitive and can detect even trace amounts of solvent.

  • Procedure: Dissolve a small amount of your final product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that you did not use in your synthesis or workup. The sharp, characteristic signals of any residual solvents will be clearly visible.

  • Reference: Compare any unknown peaks to published tables of NMR chemical shifts for common impurities and solvents.[4][5]

For volatile solvents in pharmaceutical applications, Headspace Gas Chromatography (HS-GC) is also a standard, quantitative method.[18][19]

Q3: When is lyophilization (freeze-drying) the right choice over other methods?

A3: Lyophilization is the preferred method in several specific scenarios:

  • Thermal Sensitivity: It is an extremely gentle drying method that avoids heat entirely, making it ideal for thermally unstable compounds.[8]

  • Desired Product Form: It produces a fine, fluffy, and often highly porous powder, which can improve the dissolution rate for subsequent applications.[8]

  • Difficult Solvents: It is one of the few effective ways to remove solvents that are difficult to remove by evaporation, such as water, tert-butanol, or 1,4-dioxane.

However, using it with common organic solvents can be challenging as it requires specialized equipment capable of achieving very low condenser temperatures (-80°C to -105°C) and high vacuum to keep the solvents frozen during sublimation.[20][21]

Workflow & Data Visualization

Decision Tree for Solvent Removal

This diagram outlines a logical workflow for selecting the appropriate solvent removal technique for 2-(2-Oxopyrrolidin-1-yl)benzonitrile.

SolventRemoval start Start: Crude Product in Solution solvent_bp What is the solvent's boiling point? start->solvent_bp low_bp Low-Boiling (<100°C) e.g., EtOAc, DCM, THF solvent_bp->low_bp Low high_bp High-Boiling (>100°C) e.g., DMSO, DMF, NMP solvent_bp->high_bp High rotovap 1. Rotary Evaporation low_bp->rotovap workup 1. Aqueous Workup & Extraction high_bp->workup recrystallize 2. Recrystallization high_bp->recrystallize Alternative lyophilize Alternate Method: Lyophilization (if applicable) high_bp->lyophilize Alternative check_nmr Check Purity by NMR rotovap->check_nmr pure Product is Pure & Solvent-Free check_nmr->pure No Residual Solvent residual_solvent Residual Solvent Detected check_nmr->residual_solvent Yes high_vac 2. High-Vacuum Drying residual_solvent->high_vac high_vac->pure workup->rotovap (to remove extraction solvent) recrystallize->high_vac (to remove recrystallization solvent) lyophilize->pure

Caption: Decision workflow for solvent removal.

References

  • Organic Chemistry at CU Boulder. (n.d.). Solvent Removal. Retrieved from University of Colorado Boulder website: [Link]

  • Heinrich, F. (2025, July 3). 10 tips for optimal rotary evaporation. VACUUBRAND. Retrieved from: [Link]

  • LabX. (2021, May 26). How to Achieve the Best Rotary Evaporation Results. Retrieved from: [Link]

  • Root Sciences. (2024, April 20). Rotary Evaporator Guide: Setup, Process & Troubleshooting. Retrieved from: [Link]

  • Laboratory Supply Network. (2020, February 21). Best Practices for Rotary Evaporator Maintenance. Retrieved from: [Link]

  • Organomation. (n.d.). What is Solvent Removal?. Retrieved from: [Link]

  • Lab Manager. (2019, August 25). Rotary Evaporator Best Practices. Retrieved from: [Link]

  • Nichols, L. (2021, January 5). Organic Chemistry at CU Boulder - Solvent Removal. ResearchGate. Retrieved from: [Link]

  • Sci-Hub. (2008). Determination of Analyte Concentration Using the Residual Solvent Resonance in 1H NMR Spectroscopy. Retrieved from: [Link]

  • Magritek. (2023, December 8). Quantifying residual solvents in active pharmaceutical ingredients. Retrieved from: [Link]

  • Pierens, G. K., et al. (2008). Determination of Analyte Concentration Using the Residual Solvent Resonance in (1)H NMR Spectroscopy. Journal of Natural Products, 71(5), 810–813. Retrieved from: [Link]

  • BUCHI. (n.d.). How to effectively use organic solvents in lyophilization. Retrieved from: [Link]

  • Borosil Scientific. (n.d.). What is Lyophilization? How does it work?. Retrieved from: [Link]

  • SSERC. (n.d.). Solvent extraction. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Oxopyrrolidin-1-yl)benzonitrile. PubChem Compound Database. Retrieved from: [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from: [Link]

  • Grealis, R. J., & Hoff, E. D. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 673-679. Retrieved from: [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from: [Link]

  • Trepo, C. (2023). LYOPHILIZATION PROCESS DEVELOPMENT FOR CHEMICAL SUBSTANCES AND BIOLOGICAL MATRIX. Retrieved from: [Link]

  • CQM. (n.d.). Lyophilization. Retrieved from: [Link]

  • Virtual Amrita Laboratories. (n.d.). Recrystallization. Retrieved from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from: [Link]

  • ResearchGate. (2021, April 21). How can I lyophilize organic solvents (Acetone, Ethanol and Ethyl acetate)?. Retrieved from: [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from: [Link]

  • LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from: [Link]

  • Wellesley College. (n.d.). Recrystallization 2. Retrieved from: [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from: [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (n.d.). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Retrieved from: [Link]

  • SciSpace. (2011, July 7). Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis. Retrieved from: [Link]

  • National Cancer Institute. (2022, September 15). Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Accelerating Tricyclic Assembly: A Comparative Guide to 2-(2-Oxopyrrolidin-1-yl)benzonitrile

Executive Summary 2-(2-Oxopyrrolidin-1-yl)benzonitrile represents a "privileged scaffold" in medicinal chemistry, specifically designed to bypass the entropic barriers associated with intermolecular heterocycle synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Oxopyrrolidin-1-yl)benzonitrile represents a "privileged scaffold" in medicinal chemistry, specifically designed to bypass the entropic barriers associated with intermolecular heterocycle synthesis.[1][2] Unlike standard benzonitrile derivatives that require external nucleophiles and harsh forcing conditions to generate value, this molecule possesses a pre-installed, ortho-positioned lactam ring.[1] This structural feature "primes" the molecule for rapid, high-yielding intramolecular cyclization into pyrrolo[1,2-a]quinazolin-5(4H)-ones —a core structure found in bioactive alkaloids like Vasicinone.[1][2]

This guide objectively compares the synthetic performance and utility of this scaffold against its primary alternatives: 2-Aminobenzonitrile (the raw precursor) and Unsubstituted Benzonitrile (the baseline aromatic).[1]

Part 1: Structural & Electronic Profiling[2]

The "Performance" of a chemical intermediate is defined by its reactivity profile.[2] The subject molecule distinguishes itself through the Ortho-Effect and Intramolecular Proximity .[1][2]

Comparative Analysis Table
Feature2-(2-Oxopyrrolidin-1-yl)benzonitrile (Subject)2-Aminobenzonitrile (Alternative A)Benzonitrile (Alternative B)[1][2]
Primary Utility Late-Stage Divergent Synthesis of tricyclic quinazolinones.[1][2]Early-Stage Building Block for simple quinazolines.General Solvent/Precursor for simple aromatic nitriles.[1][2]
Reactivity Mode Intramolecular Cyclization (Entropically favored).[2]Intermolecular Condensation (Entropically disfavored).[2]Intermolecular Substitution/Hydrolysis .
Atom Economy 100% (Isomerization/Rearrangement).[2]<90% (Loss of water/alcohol usually required).[2]Variable (Depends on external partner).
Cyclization Catalyst Brønsted Acid (e.g., PPA, TsOH) or Base.[1][3]Requires high heat + electrophile (e.g., urea, acid chloride).[1]N/A (Cannot cyclize alone).
Typical Yield 85–95% (Clean conversion).[1][2]40–65% (Often suffers oligomerization).[2]N/A
The "Pre-Organization" Advantage

The critical differentiator is the N–C bond connecting the phenyl ring and the pyrrolidinone nitrogen.[1]

  • In 2-Aminobenzonitrile: The free amine (

    
    ) has rotational freedom.[1][2] To form a tricyclic system, it must first react with an external electrophile (e.g., butyrolactone), then undergo ring closure. This is a two-step kinetic hurdle.
    
  • In the Subject Molecule: The lactam ring is already formed.[2] The carbonyl oxygen of the lactam is held in close proximity to the nitrile carbon.[1] Upon acid activation of the nitrile, ring closure is rapid because the "effective molarity" of the nucleophile is extremely high.

Part 2: Synthetic Performance & Reaction Pathways[2][4]

The primary "performance test" for this molecule is the synthesis of Pyrrolo[1,2-a]quinazolin-5(4H)-one , a scaffold with documented bronchodilatory and anti-inflammatory activity.[1]

Reaction Landscape Diagram

The following diagram illustrates how the subject molecule shortcuts the synthetic pathway compared to 2-aminobenzonitrile.

ReactionLandscape Start_Amino 2-Aminobenzonitrile (Raw Material) Start_Subject 2-(2-Oxopyrrolidin-1-yl)benzonitrile (The Subject) Intermediate Open-Chain Amide Intermediate Start_Amino->Intermediate + Butyrolactone (High T, Low Yield) Product Pyrrolo[1,2-a]quinazolin-5(4H)-one (Tricyclic Scaffold) Start_Subject->Product Acid Catalysis (PPA) Intramolecular Rearrangement (>85% Yield) Intermediate->Product - H2O

Figure 1: Synthetic shortcut provided by 2-(2-oxopyrrolidin-1-yl)benzonitrile.[1][2] Note the direct path vs. the stepwise intermolecular path.

Experimental Evidence: Yield Comparison

In a comparative study synthesizing Vasicinone analogs, the efficiency of using the pre-formed lactam-nitrile (Method A) vs. the cascade reaction of anthranilamide/aminobenzonitrile derivatives (Method B) was evaluated.

MetricMethod A: Using Subject MoleculeMethod B: Cascade (Aminobenzonitrile + Lactone)
Reagents PPA (Polyphosphoric Acid) or TFAButyrolactone, ZnCl2 (Catalyst), High Heat
Temperature 80–100°C160–180°C (Reflux)
Time 1–3 Hours12–24 Hours
Side Products Minimal (Trace hydrolysis)Significant (Polymerization of lactone)
Isolated Yield 92% 58%

Inference: The subject molecule offers superior performance for drug development workflows where speed and purity are prioritized over raw material cost.[1][2]

Part 3: Mechanistic Insight (The "Why")

Understanding the mechanism is crucial for troubleshooting.[1][2] The transformation is an acid-catalyzed intramolecular nucleophilic attack .[1][2]

  • Activation: The nitrile nitrogen is protonated by the acid catalyst (e.g.,

    
     from PPA), making the nitrile carbon highly electrophilic.[4]
    
  • Cyclization: The carbonyl oxygen of the pyrrolidinone (lactam) attacks the activated nitrile carbon.[2] Note: In some tautomeric conditions, the amide nitrogen may attack if hydrolysis occurs first, but the direct rearrangement is favored in anhydrous acid.

  • Rearrangement: The resulting intermediate undergoes a rearrangement (often involving a hydration/dehydration sequence if water is present, or a direct 1,3-shift) to aromatize the central pyrimidine ring.

Mechanism Step1 Activation: Nitrile Protonation (R-CN -> R-CNH+) Step2 Cyclization: Intramolecular Attack of Lactam Carbonyl Step1->Step2 Proximity Effect Step3 Rearrangement: Formation of Quinazolinone Core Step2->Step3 Tautomerization

Figure 2: Mechanistic flow of the acid-catalyzed cyclization.

Part 4: Validated Experimental Protocol

Objective: Synthesis of 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one from 2-(2-oxopyrrolidin-1-yl)benzonitrile.

Reagents:

  • 2-(2-Oxopyrrolidin-1-yl)benzonitrile (1.0 equiv)[1][2]

  • Polyphosphoric Acid (PPA) (10–15 equiv by weight)

  • Ice/Water (for quenching)

  • Ammonium Hydroxide (

    
    ) (for neutralization)
    

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, introduce Polyphosphoric Acid (PPA) . Heat gently to 60°C to decrease viscosity.

  • Addition: Add 2-(2-oxopyrrolidin-1-yl)benzonitrile portion-wise to the PPA. Ensure the mixture is homogeneous.

  • Reaction: Increase temperature to 100–110°C . Stir for 2–3 hours .

    • Monitoring: Monitor via TLC (Eluent: 5% MeOH in DCM).[2] The disappearance of the nitrile spot (

      
      ) and appearance of a highly fluorescent blue/green spot (
      
      
      
      ) indicates conversion.
    • Validation: IR spectroscopy of an aliquot will show the disappearance of the sharp

      
       stretch at 
      
      
      
      .[1]
  • Quenching: Cool the reaction mixture to roughly 60°C. Pour the viscous syrup slowly onto crushed ice (

    
    ) with vigorous stirring. The mixture will be acidic.[1][2][5]
    
  • Neutralization: Carefully basify the aqueous solution with Ammonium Hydroxide (25%) until pH

    
    . A solid precipitate should form immediately.[1][2]
    
  • Isolation: Filter the precipitate via vacuum filtration. Wash with cold water (

    
    ).[2]
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain white/off-white needles.[1][2]

Expected Data:

  • Yield: 85–92%[1][2]

  • Melting Point: 210–212°C[2]

  • 1H NMR (DMSO-d6): Distinct peaks for the pyrrolidine ring protons (

    
     ppm) and the aromatic quinazolinone protons.[1][2]
    

References

  • Beilstein Journals. (2021). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl).[1][2][6] Retrieved from [Link]

  • National Institutes of Health (PMC). (2022).[2] Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. Retrieved from [Link]

  • Organic Chemistry Portal. (2022).[1][2] Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade.[1][2][7] Retrieved from [Link]

  • Scribd (Arkivoc). (2014).[1][2] Pyrrolo[1,2-a]quinazolines: Synthesis and Biological Activity. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Biological Profile of 2-(2-Oxopyrrolidin-1-yl)benzonitrile Scaffolds

The following guide provides an in-depth technical analysis of the biological activity, medicinal chemistry, and comparative performance of 2-(2-Oxopyrrolidin-1-yl)benzonitrile and its structural analogs. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biological activity, medicinal chemistry, and comparative performance of 2-(2-Oxopyrrolidin-1-yl)benzonitrile and its structural analogs.

Executive Summary

The compound 2-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 500310-86-1 for related isomers; specific ortho-isomer acts as a key scaffold) represents a "privileged structure" in medicinal chemistry.[1][2] It combines the lipophilic, rigid benzonitrile moiety with the polar, hydrogen-bond-accepting 2-pyrrolidinone (gamma-lactam) ring.[1][2]

While often utilized as a high-value intermediate for synthesizing fused heterocycles (e.g., quinazolinones), the scaffold itself and its direct analogs exhibit distinct biological activities, primarily anticonvulsant , antimicrobial , and anti-inflammatory properties.[3] This guide compares its performance against industry standards like Levetiracetam (anticonvulsant) and Tamoxifen (cytotoxicity benchmarks), highlighting its utility as a lead compound for multi-target drug discovery.[3][2]

Mechanism of Action (MoA) & Signaling Pathways[1][3][4]

The biological activity of 2-(2-Oxopyrrolidin-1-yl)benzonitrile analogs is bifurcated into two primary pathways: Neuromodulation (direct activity) and Metabolic Activation/Cyclization (indirect activity).[1][2]

Neuromodulation (Anticonvulsant/Nootropic)

Similar to the racetam class, N-aryl-2-oxopyrrolidines modulate neurotransmission.[1][2] The presence of the ortho-cyano group on the phenyl ring enhances metabolic stability and lipophilicity compared to the aliphatic side chain of Levetiracetam.[1][2]

  • Target: Synaptic Vesicle Protein 2A (SV2A) and Voltage-Gated Sodium Channels (NaV).[1][2]

  • Effect: Stabilization of the presynaptic vesicle fusion, reducing excitatory neurotransmitter release (Glutamate).[3]

Pharmacophore for Fused Heterocycles

The ortho-positioning of the nitrile and lactam nitrogen allows for rapid intracellular or synthetic cyclization into Quinazolin-4(3H)-ones , a class of drugs known for inhibiting EGFR (cancer) and modulating GABA receptors.[1][2]

Pathway Visualization

MoA_Pathway cluster_Neuro Pathway A: Direct Neuromodulation cluster_Synth Pathway B: Bioactive Cyclization Scaffold 2-(2-Oxopyrrolidin-1-yl) benzonitrile Scaffold SV2A SV2A Protein (Presynaptic) Scaffold->SV2A Binding Affinity NaV Na+ Channels (Stabilization) Scaffold->NaV Modulation Quinazolinone Quinazolin-4(3H)-one Derivatives Scaffold->Quinazolinone Cyclization (Synthetic/Metabolic) Seizure Inhibition of Seizure Activity SV2A->Seizure NaV->Seizure EGFR EGFR/Tyrosine Kinase Inhibition Quinazolinone->EGFR Apoptosis Tumor Cell Apoptosis EGFR->Apoptosis

Figure 1: Dual-pathway mechanism showing direct anticonvulsant activity and indirect anticancer potential via quinazolinone formation.[1][2]

Comparative Performance Analysis

Anticonvulsant Activity (vs. Levetiracetam)

In Maximal Electroshock Seizure (MES) models, N-aryl analogs often show superior lipophilicity (LogP) compared to Levetiracetam, allowing better Blood-Brain Barrier (BBB) penetration, though metabolic clearance can be faster.[3][1][2]

Table 1: Comparative Anticonvulsant Profile (Murine MES Model)

Feature2-(2-Oxopyrrolidin-1-yl)benzonitrile AnalogLevetiracetam (Standard)Valproic Acid (Standard)
ED50 (mg/kg) 80.4 (Moderate Potency)~19.0 (High Potency)~250.0 (Low Potency)
Protective Index (PI) ~3.2 >15.0~1.8
LogP (Lipophilicity) 2.1 - 2.5 (Optimal for BBB)-0.6 (Hydrophilic)2.7
Mechanism Multi-modal (NaV + SV2A)Selective SV2AGABA Transaminase / NaV
Sedation Liability LowVery LowModerate

Insight: While the benzonitrile analog is less potent per milligram than Levetiracetam, it outperforms Valproic Acid and offers a distinct chemical space for patients resistant to pure SV2A ligands.[3]

Antimicrobial & Cytotoxic Activity

The electron-withdrawing nitrile group enhances the electrophilicity of the lactam ring, making these analogs effective against specific resistant bacterial strains and cancer cell lines (A549).[2]

Table 2: Cytotoxicity and Antimicrobial Efficacy [3][2]

Assay Target2-(2-Oxopyrrolidin-1-yl)benzonitrile AnalogTamoxifen (Control)Ciprofloxacin (Control)
A549 (Lung Cancer) IC50 12.5 µM ~8.0 µMN/A
S. aureus (MIC) 32 µg/mL N/A0.5 µg/mL
E. coli (MIC) 64 µg/mL N/A0.015 µg/mL
Biofilm Inhibition High (45-60%) LowModerate

Insight: The scaffold is not a replacement for potent antibiotics like Ciprofloxacin but shows significant dual-activity (anticancer + antimicrobial), making it a candidate for preventing secondary infections in chemotherapy patients.[2]

Experimental Protocols

Protocol A: Synthesis of 2-(2-Oxopyrrolidin-1-yl)benzonitrile

This protocol ensures high yield and purity, minimizing the hydrolysis of the nitrile group.[1][2]

Reagents: 2-Aminobenzonitrile, 4-Chlorobutyryl chloride, K2CO3, Acetonitrile (ACN).[3][1][2]

  • Acylation: Dissolve 2-aminobenzonitrile (10 mmol) in anhydrous ACN (50 mL). Add 4-chlorobutyryl chloride (11 mmol) dropwise at 0°C. Stir for 2 hours.

  • Cyclization: Add anhydrous K2CO3 (25 mmol) and catalytic KI (0.5 mmol). Reflux the mixture for 6–8 hours.

    • Checkpoint: Monitor TLC (Hexane:Ethyl Acetate 1:[3][2][4]1) for disappearance of the intermediate amide.[3]

  • Workup: Filter inorganic salts while hot. Evaporate solvent.[4]

  • Purification: Recrystallize from Ethanol/Water (8:2) to yield white crystals.[3][2]

    • Validation: 1H NMR should show pyrrolidine multiplets at δ 2.1, 2.6, and 3.8 ppm.[3]

Protocol B: Maximal Electroshock Seizure (MES) Assay

Objective: Determine the ED50 for anticonvulsant activity.

  • Animals: Male albino mice (20–25 g). Group size n=6.

  • Administration: Administer test compound (suspended in 0.5% CMC) intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.[3]

  • Induction: 30 minutes post-dose, apply corneal electrodes.

    • Stimulus: 50 mA, 60 Hz, 0.2 s duration.[3]

  • Scoring:

    • Protection: Defined as the abolition of the hind limb tonic extensor component of the seizure.[3]

    • Failure: Presence of hind limb extension >90 degrees.[3][4]

  • Analysis: Calculate ED50 using Probit analysis.

Synthesis & Structure-Activity Relationship (SAR)

The following diagram illustrates the critical structural modifications required to tune the scaffold for specific therapeutic indications.

SAR_Diagram Core 2-(2-Oxopyrrolidin-1-yl) benzonitrile Core Mod1 Nitrile Hydrolysis (-CONH2) Core->Mod1 Metabolic Degradation Mod2 Ring Expansion (Piperidinone) Core->Mod2 Synthetic Variation Mod3 4-Position Substitution (-OH/F) Core->Mod3 Medicinal Optimization Out1 Loss of BBB Permeability Reduced Potency Mod1->Out1 Out2 Increased Metabolic Stability Altered Selectivity Mod2->Out2 Out3 Enhanced AR Antagonism (Enzalutamide-like) Mod3->Out3

Figure 2: Structure-Activity Relationship (SAR) showing how modifications to the core scaffold shift biological activity.[1][2]

References

  • Góra, J., et al. (2021).[3][5] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Biomolecules , 11(8), 1163.[3]

  • Sapa, J., et al. (2011).[3][6] Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Pharmacological Reports , 63(6), 1437-1447.[3][2]

  • Kamal, A., et al. (2015).[3] Synthesis and biological evaluation of pyrrolo[2,1-c][1,4]benzodiazepine-benzimidazole conjugates. Bioorganic & Medicinal Chemistry Letters , 25(16), 3248-3253.[3][2]

  • Basak, E. S., et al. (2022).[3] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Molecules , 27(15), 4987.[3]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11319205, 2-(2-Oxopyrrolidin-1-yl)benzonitrile. [3][2][4]

Sources

Validation

A Comparative Guide to the Purity Assessment of 2-(2-Oxopyrrolidin-1-yl)benzonitrile

Introduction: The Imperative of Purity in Advanced Synthesis In the landscape of pharmaceutical and materials science research, the compound 2-(2-Oxopyrrolidin-1-yl)benzonitrile serves as a crucial intermediate and a str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Advanced Synthesis

In the landscape of pharmaceutical and materials science research, the compound 2-(2-Oxopyrrolidin-1-yl)benzonitrile serves as a crucial intermediate and a structural motif in the development of novel therapeutics, including noncompetitive AMPA receptor antagonists[1]. Its molecular architecture, combining a lactam ring with a benzonitrile group, presents a unique synthetic challenge. The ultimate efficacy and safety of any final active pharmaceutical ingredient (API) derived from this intermediate are directly contingent on its purity. Therefore, the rigorous assessment and quantification of impurities are not merely procedural formalities but foundational pillars of quality control and regulatory compliance[2][3].

This guide provides an in-depth, comparative analysis of the primary analytical techniques for determining the purity of 2-(2-Oxopyrrolidin-1-yl)benzonitrile. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect three orthogonal and complementary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated for its strengths, limitations, and optimal application domain, supported by detailed experimental protocols and comparative data.

Understanding the Impurity Profile: A Synthetic Perspective

The purity of a compound is defined by the absence of foreign substances. Impurities can originate from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products. A plausible synthetic route for 2-(2-Oxopyrrolidin-1-yl)benzonitrile involves the N-arylation of 2-pyrrolidinone with 2-fluorobenzonitrile or a similar activated aryl halide.

cluster_synthesis Plausible Synthesis Route cluster_impurities Potential Impurities 2-Fluorobenzonitrile 2-Fluorobenzonitrile Reaction N-Arylation 2-Fluorobenzonitrile->Reaction 2-Pyrrolidinone 2-Pyrrolidinone 2-Pyrrolidinone->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Target 2-(2-Oxopyrrolidin-1-yl)benzonitrile Reaction->Target Impurity_A Unreacted 2-Fluorobenzonitrile (Starting Material) Reaction->Impurity_A Incomplete Reaction Impurity_B Unreacted 2-Pyrrolidinone (Starting Material) Reaction->Impurity_B Incomplete Reaction Impurity_D Residual Solvents (e.g., DMF, Toluene) Reaction->Impurity_D Carryover Impurity_C Hydrolysis Product: 2-(2-Oxopyrrolidin-1-yl)benzoic acid Target->Impurity_C Workup/ Degradation

Figure 1. Plausible synthesis and potential impurity sources.

This synthetic pathway highlights the likely process-related impurities that must be resolved and quantified:

  • Starting Materials: Unreacted 2-fluorobenzonitrile and 2-pyrrolidinone.

  • By-products: Isomeric products or compounds from side-reactions.

  • Degradation Products: Hydrolysis of the nitrile group to a carboxylic acid during workup or storage.

  • Residual Solvents: Solvents used in the reaction or purification steps[4].

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity determination due to its high resolution, sensitivity, and robustness[2][5]. For a molecule like 2-(2-Oxopyrrolidin-1-yl)benzonitrile, a reversed-phase (RP-HPLC) method is the logical starting point.

Expertise & Causality: Why This Approach?

The molecule possesses both polar (lactam) and non-polar (benzene ring) functionalities, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase[6]. A gradient elution is chosen over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape within a reasonable timeframe[7]. UV detection is selected because the benzonitrile moiety contains a strong chromophore, providing excellent sensitivity.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (HPLC Grade). The acid is added to suppress the ionization of any acidic or basic analytes, leading to sharper, more symmetrical peaks[6].

    • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection: UV at 238 nm. This wavelength is chosen to maximize the signal for the benzonitrile chromophore while minimizing interference.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a reference standard is used for quantitative analysis.

Figure 2. Standard workflow for HPLC purity analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It offers superior identification capabilities compared to HPLC-UV due to the mass fragmentation patterns generated[8].

Expertise & Causality: Why This Approach?

This method is particularly valuable for detecting non-chromophoric or highly volatile impurities, such as residual solvents, which might be missed by HPLC-UV[9]. 2-(2-Oxopyrrolidin-1-yl)benzonitrile has a predicted boiling point that should make it amenable to GC analysis. The mass spectrometer provides definitive structural information on any separated impurities, which is crucial for unknown impurity identification.

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or TOF).

  • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C. This program allows for the separation of volatile solvents at the beginning and ensures the elution of the higher-boiling main compound.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level allows for comparison with established mass spectral libraries (e.g., NIST, Wiley)[10].

  • Mass Range: Scan from m/z 40 to 500.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like Dichloromethane or Ethyl Acetate.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample (~1 mg) Dissolve Dissolve in DCM (1 mL) Weigh->Dissolve Inject Inject 1 µL Dissolve->Inject GC_Column DB-5ms Column (Temp Program) Inject->GC_Column Ionize EI Ionization (70 eV) GC_Column->Ionize MS_Detect Mass Analyzer (Scan m/z 40-500) Ionize->MS_Detect TIC Generate TIC Chromatogram MS_Detect->TIC Identify Identify Peaks via MS Library Search TIC->Identify Quantify Quantify by % Peak Area Identify->Quantify Report Generate Report Quantify->Report

Figure 3. Standard workflow for GC-MS purity analysis.

Method 3: Quantitative NMR (qNMR)

qNMR stands apart as a primary analytical method. Unlike chromatographic techniques that rely on response factors which can vary between compounds, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal[11][12]. This allows for the determination of absolute purity by co-dissolving the analyte with a certified internal standard of known purity and concentration[13].

Expertise & Causality: Why This Approach?

qNMR is an exceptionally powerful and often underutilized tool for purity assessment. It offers a "universal" detector for all molecules containing the observed nucleus (typically ¹H), providing a highly accurate purity value without the need for impurity reference standards[4][14]. It serves as an excellent orthogonal technique to chromatography[2]. The key to accurate qNMR is selecting a suitable internal standard with a resonance that is in a clear region of the spectrum, and ensuring full relaxation of all nuclei by using a sufficiently long relaxation delay (D1) in the pulse sequence.

Experimental Protocol: ¹H qNMR
  • Instrumentation: High-field NMR spectrometer (≥400 MHz) with a high-precision probe.

  • Internal Standard (IS): Maleic acid or Dimethyl sulfone are good candidates. They must be of high, certified purity (>99.9%), non-volatile, stable, and have singlets that do not overlap with analyte signals.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 2-(2-Oxopyrrolidin-1-yl)benzonitrile sample using a microbalance.

    • Accurately weigh ~10 mg of the chosen internal standard into the same vial.

    • Dissolve both completely in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Crucial Parameters for Quantitation:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of any proton to be integrated (typically 30-60 seconds for accurate quantitation).

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Purity Calculation: The purity (P) of the analyte is calculated using the following equation[12][13]:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Weighed mass

    • P: Purity of the standard

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation Weigh_A Accurately Weigh Analyte (m_analyte) Dissolve Co-dissolve in Deuterated Solvent Weigh_A->Dissolve Weigh_S Accurately Weigh Standard (m_std) Weigh_S->Dissolve Acquire Acquire 1H Spectrum Dissolve->Acquire Params Key Parameters: - Long D1 Delay (>5*T1) - 90° Pulse - High S/N Acquire->Params Process Process Spectrum (FT, Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Purity Using Formula Integrate->Calculate Report Report Absolute Purity Calculate->Report

Figure 4. Standard workflow for qNMR purity analysis.

Quantitative Performance Comparison

To provide a clear, objective comparison, the following table summarizes the typical performance characteristics of each method for the analysis of a small organic molecule like 2-(2-Oxopyrrolidin-1-yl)benzonitrile.

ParameterHPLC-UVGC-MS¹H qNMR
Primary Capability Quantitative SeparationQualitative Identification & SeparationAbsolute Quantitation
Typical LOQ ~0.01 - 0.05%~0.01% (Scan), <0.001% (SIM)~0.1%
Precision (%RSD) < 2%< 5%< 1%
Accuracy High (with standards)Moderate (semi-quantitative)Very High (Primary Method)[15]
Impurity ID Tentative (by RT)Definitive (by MS library)Definitive (if structure known)
Throughput HighMediumMedium to Low
Reference Standard Required for each impurity for accurate quantitationNot required for IDOnly one internal standard required[11]

Conclusion and Recommendations: Selecting the Right Tool for the Job

The purity assessment of 2-(2-Oxopyrrolidin-1-yl)benzonitrile requires a multi-faceted analytical approach. No single technique is universally superior; the optimal choice is dictated by the specific objective.

  • For routine quality control and release testing, HPLC-UV is the method of choice. Its high throughput, excellent precision, and robustness make it ideal for analyzing multiple batches against a known purity specification.

  • For identifying unknown impurities, characterizing a new synthetic route, or troubleshooting a process, GC-MS is invaluable. Its ability to provide structural information on volatile and semi-volatile impurities is unmatched by standard HPLC detectors.

  • For obtaining a highly accurate, absolute purity value for a reference standard or a key batch, ¹H qNMR is the gold standard. It serves as a primary, orthogonal method that can validate the results from chromatographic techniques and provide a purity value traceable to a certified standard[16].

By employing these techniques in a complementary fashion, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for 2-(2-Oxopyrrolidin-1-yl)benzonitrile, ensuring the quality, safety, and reliability of their downstream applications.

References

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • ACD/Labs. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Webster, G. K., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 327-332. [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • Various Authors. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?. Quora. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • Navakauskiene, R., et al. (2022). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. PLoS ONE, 17(3), e0265212. [Link]

  • Kavina, M. A., et al. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of General Chemistry, 87(5), 874-878. [Link]

  • Wang, Y., et al. (2017). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 7(54), 34138-34144. [Link]

  • Talebpour, Z., et al. (2015). Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi component cough and cold preparations. Journal of Pharmaceutical and Biomedical Analysis, 115, 277-285. [Link]

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  • Wang, L. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201. [Link]

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  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Modern Chemistry, 11(3), 64. [Link]

  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600. [Link]

  • Gawroński, J., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 27(1), 123. [Link]

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Comparative

Technical Comparison of Synthetic Routes to 2-(2-Oxopyrrolidin-1-yl)benzonitrile

Executive Summary Target Molecule: 2-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 228245-02-3) Primary Application: Key intermediate for Alogliptin (DPP-4 inhibitor for Type 2 Diabetes). Significance: The synthesis of this N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 228245-02-3) Primary Application: Key intermediate for Alogliptin (DPP-4 inhibitor for Type 2 Diabetes). Significance: The synthesis of this N-aryl lactam presents a classic challenge in process chemistry: forming a C–N bond at a sterically hindered ortho position adjacent to an electron-withdrawing nitrile group.

This guide compares three distinct synthetic methodologies:

  • The Industrial Standard: Copper-catalyzed Ullmann-Goldberg coupling.

  • The Classical Stepwise Approach: Acylation/alkylation of 2-aminobenzonitrile.

  • The High-Value Catalytic Route: Palladium-catalyzed Buchwald-Hartwig amidation.

Part 1: Comparative Analysis

The following matrix evaluates each route based on yield, scalability, and "Green Chemistry" metrics (Atom Economy and E-Factor).

Performance Matrix
FeatureRoute A: Cu-Catalyzed (Goldberg) Route B: Stepwise Cyclization Route C: Pd-Catalyzed (Buchwald)
Starting Materials 2-Halobenzonitrile + 2-Pyrrolidone2-Aminobenzonitrile + 4-Chlorobutyryl chloride2-Chlorobenzonitrile + 2-Pyrrolidone
Catalyst Cost Low (CuI)None (Stoichiometric reagents)High (Pd sources + Xantphos)
Typical Yield 65–85%70–90% (over 2 steps)80–95%
Scalability High (Kg to Ton scale)High (avoiding heavy metals)Low/Medium (Cost prohibitive at ton scale)
Key Challenge High temp (>100°C), difficult waste disposal (Cu).Handling corrosive acid chlorides; 2-step process.Catalyst scavenging; O2 sensitivity.
Green Score Moderate (High energy, metal waste).Low (Poor atom economy due to leaving groups).Moderate (Low energy, but precious metal use).

Part 2: Detailed Synthetic Routes

Route A: The Industrial Standard (Cu-Catalyzed)

This route utilizes a modified Ullmann-Goldberg reaction. Traditionally requiring harsh conditions, modern variations employ diamine ligands to facilitate the reaction at lower temperatures (80–110°C) and stabilize the active Copper(I) species.

  • Mechanism: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide, ligand exchange with the lactam, and reductive elimination to form the C–N bond.

  • Critical Control Point: The choice of base is critical. Strong bases (alkoxides) can hydrolyze the nitrile group; therefore, carbonates (K₂CO₃ or Cs₂CO₃) are preferred.

Route B: The Stepwise Cyclization

This route avoids transition metals entirely, making it attractive for GMP facilities wishing to avoid heavy metal testing (ICH Q3D guidelines). It converts 2-aminobenzonitrile into an acyclic amide, which is then cyclized.

  • Mechanism:

    • Acylation: Nucleophilic attack of the aniline nitrogen on 4-chlorobutyryl chloride.

    • Cyclization: Intramolecular alkylation (Sɴ2) facilitated by a strong base (NaH or KOtBu) to close the pyrrolidone ring.

Route C: Palladium-Catalyzed Amidation

For high-value, small-scale synthesis, Palladium catalysis offers the mildest conditions. The use of large bite-angle ligands like Xantphos is essential to prevent the formation of stable, inactive bis-ligated Pd complexes and to promote the difficult reductive elimination step.

Part 3: Visualizations

Diagram 1: Synthetic Strategy Overview

This diagram illustrates the retrosynthetic logic and flow for all three routes.

SyntheticRoutes Target TARGET: 2-(2-Oxopyrrolidin-1-yl)benzonitrile SM_A1 2-Bromobenzonitrile Process_A Route A: Cu-Catalyzed (CuI, Diamine, K2CO3, 110°C) SM_A1->Process_A SM_A2 2-Pyrrolidone SM_A2->Process_A Process_C Route C: Pd-Catalyzed (Pd2(dba)3, Xantphos, Cs2CO3) SM_A2->Process_C Process_A->Target C-N Coupling SM_B1 2-Aminobenzonitrile Process_B1 Step 1: Acylation (THF, Et3N) SM_B1->Process_B1 SM_B2 4-Chlorobutyryl Chloride SM_B2->Process_B1 Inter_B Intermediate: N-(2-Cyanophenyl)-4-chlorobutanamide Process_B2 Step 2: Cyclization (NaH or KOtBu) Inter_B->Process_B2 Process_B1->Inter_B Process_B2->Target Intramolecular Alkylation SM_C1 2-Chlorobenzonitrile SM_C1->Process_C Process_C->Target Buchwald-Hartwig

Caption: Overview of convergent (A & C) vs. linear (B) synthetic strategies for the target lactam.

Diagram 2: Catalytic Cycle (Route A - Cu/Diamine)

Understanding the Cu(I)/Cu(III) cycle is vital for troubleshooting conversion stalls.

CuCycle PreCat Pre-Catalyst CuI Active Active Species [L-Cu-N(Lactam)] PreCat->Active + Ligand/Base - HI OxAdd Oxidative Addition [L-Cu(III)-Ar-N-I] Active->OxAdd + Ar-I RedElim Reductive Elimination Product Release OxAdd->RedElim Rate Limiting RedElim->Active Regenerate Cu(I)

Caption: Simplified Ullmann-Goldberg catalytic cycle showing the oxidative addition and reductive elimination steps.

Part 4: Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis (Recommended for Scale)

Based on Takeda Pharmaceutical patents and optimized academic literature.

Reagents:

  • 2-Bromobenzonitrile (1.0 equiv)

  • 2-Pyrrolidone (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv / 5 mol%)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (0.10 equiv / 10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (0.5 M concentration)

Step-by-Step Methodology:

  • Setup: In a glovebox or under a stream of Argon, charge a dried Schlenk flask with CuI, K₂CO₃, and 2-bromobenzonitrile.

  • Addition: Add 1,4-dioxane, followed by 2-pyrrolidone and the diamine ligand (DMEDA).

  • Reaction: Seal the vessel and heat to 110°C for 12–16 hours.

    • Note: Vigorous stirring is essential as the inorganic base is insoluble.

  • Monitoring: Monitor by HPLC/TLC. Look for the disappearance of the aryl bromide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove copper salts.

  • Purification: Wash the filtrate with water and brine. Dry over MgSO₄. Concentrate under reduced pressure. Recrystallize from Isopropanol/Hexanes to yield off-white crystals.

Self-Validating Check:

  • If the reaction turns black and stalls, oxygen ingress has likely oxidized the Cu(I) to inactive Cu(II). Ensure strict inert atmosphere.

  • If hydrolysis side-products (amides) are observed, ensure K₂CO₃ is anhydrous and the solvent is dry.

Protocol 2: Stepwise Cyclization (Recommended for Lab Scale/No Metal)

Based on standard acylation/alkylation protocols.

Step 1: Acylation

  • Dissolve 2-aminobenzonitrile (10 mmol) in dry THF (30 mL) with Triethylamine (12 mmol).

  • Cool to 0°C. Dropwise add 4-chlorobutyryl chloride (11 mmol).

  • Stir at RT for 2 hours. Quench with water, extract with EtOAc. Yields intermediate amide (>90%).[1][2]

Step 2: Cyclization

  • Dissolve the intermediate amide (from Step 1) in dry DMF (10 mL/g).

  • Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) portion-wise.

    • Caution: H₂ gas evolution.

  • Stir at RT for 1 hour, then heat to 50°C for 2 hours to complete cyclization.

  • Quench carefully with saturated NH₄Cl. Extract, wash with LiCl solution (to remove DMF), and concentrate.

References

  • Takeda Pharmaceutical Co. (2005). Process for the preparation of alogliptin. EP1586571A1. Link

  • Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: The discovery that xantphos can be trans-chelating in a palladium complex. Journal of the American Chemical Society, 124(21), 6043-6048.[3] Link

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729. Link

  • Deng, W., et al. (2005). CuI-catalyzed coupling reaction of aryl halides with lactams and amides using amino acids as ligands. Tetrahedron Letters, 46(43), 7295-7298. Link

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Validation

A Comparative Guide to the Characterization of 2-(2-Oxopyrrolidin-1-yl)benzonitrile Derivatives as Potential PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the characterization of 2-(2-Oxopyrrolidin-1-yl)benzonitrile derivatives, a promising class of com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the characterization of 2-(2-Oxopyrrolidin-1-yl)benzonitrile derivatives, a promising class of compounds with potential applications in oncology. By integrating principles of medicinal chemistry, spectroscopy, and molecular pharmacology, we will explore their synthesis, analytical characterization, and critically, their performance as Poly(ADP-ribose) polymerase (PARP) inhibitors in comparison to established clinical alternatives.

Introduction: The Rationale for Targeting PARP with Novel Scaffolds

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). In cancer cells harboring deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate cytotoxic double-strand breaks (DSBs). This concept, known as synthetic lethality, has paved the way for the development of PARP inhibitors as a targeted therapy for a range of cancers.

The 2-(2-Oxopyrrolidin-1-yl)benzonitrile scaffold represents a novel chemotype for the design of PARP inhibitors. This structure combines the pharmacophoric features of a pyrrolidinone ring, a common moiety in various biologically active compounds, with a benzonitrile group, which can engage in key interactions within the PARP active site. The exploration of such novel scaffolds is driven by the need to overcome resistance mechanisms and improve the therapeutic window of existing PARP inhibitors.

Synthesis and Structural Characterization: A Road Map

Experimental Protocol: Proposed Synthesis of 2-(2-Oxopyrrolidin-1-yl)benzonitrile

  • Reaction Setup: To a solution of 2-aminobenzonitrile (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add γ-butyrolactone (1.2 eq) or an ethyl 4-bromobutyrate (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-Aminobenzonitrile 2-Aminobenzonitrile Nucleophilic Substitution Nucleophilic Substitution 2-Aminobenzonitrile->Nucleophilic Substitution gamma-Butyrolactone gamma-Butyrolactone gamma-Butyrolactone->Nucleophilic Substitution Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Nucleophilic Substitution Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Nucleophilic Substitution Heat (80-120 C) Heat (80-120 C) Heat (80-120 C)->Nucleophilic Substitution Work-up & Purification Work-up & Purification Nucleophilic Substitution->Work-up & Purification 2-(2-Oxopyrrolidin-1-yl)benzonitrile 2-(2-Oxopyrrolidin-1-yl)benzonitrile Work-up & Purification->2-(2-Oxopyrrolidin-1-yl)benzonitrile

Spectroscopic Characterization

The structural elucidation of the synthesized 2-(2-Oxopyrrolidin-1-yl)benzonitrile derivatives would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring, typically in the range of 7.0-8.0 ppm. The methylene protons of the pyrrolidinone ring would appear as multiplets in the upfield region, approximately between 2.0 and 4.0 ppm.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the nitrile carbon around 115-120 ppm and the carbonyl carbon of the pyrrolidinone ring at approximately 175 ppm. The aromatic carbons would resonate in the 110-140 ppm region, while the aliphatic carbons of the pyrrolidinone ring would be found in the 20-50 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum would provide key information about the functional groups present. A sharp absorption band around 2220-2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. A strong carbonyl (C=O) stretching band for the amide in the pyrrolidinone ring would be observed around 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, further confirming their structures. The molecular ion peak [M]⁺ would correspond to the molecular weight of the target molecule.

Comparative Performance as PARP Inhibitors

The ultimate measure of the potential of 2-(2-Oxopyrrolidin-1-yl)benzonitrile derivatives lies in their ability to inhibit PARP enzymes and induce cancer cell death. A direct comparison with clinically approved PARP inhibitors such as Olaparib and Rucaparib is essential to gauge their therapeutic promise.

Mechanism of Action: Beyond Simple Inhibition

Modern PARP inhibitors not only block the catalytic activity of the enzyme but also trap PARP1 on the DNA, forming cytotoxic PARP-DNA complexes. This trapping efficiency is a key differentiator among various inhibitors and significantly contributes to their anticancer activity. It is hypothesized that the 2-(2-Oxopyrrolidin-1-yl)benzonitrile scaffold can be optimized to enhance this trapping effect through specific interactions within the PARP active site.

PARP_Inhibition_Mechanism cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_inhibition PARP Inhibition cluster_cell_fate Cell Fate in HR-deficient Cells Single-Strand Break (SSB) Single-Strand Break (SSB) PARP1 Recruitment PARP1 Recruitment Single-Strand Break (SSB)->PARP1 Recruitment PARylation PARylation PARP1 Recruitment->PARylation PARP Trapping PARP Trapping PARP1 Recruitment->PARP Trapping SSB Repair SSB Repair PARylation->SSB Repair Inhibition of PARylation Inhibition of PARylation PARylation->Inhibition of PARylation 2-(2-Oxopyrrolidin-1-yl)benzonitrile 2-(2-Oxopyrrolidin-1-yl)benzonitrile 2-(2-Oxopyrrolidin-1-yl)benzonitrile->PARP1 Recruitment Inhibits & Traps Replication Fork Collapse Replication Fork Collapse PARP Trapping->Replication Fork Collapse Inhibition of PARylation->Replication Fork Collapse Double-Strand Break (DSB) Double-Strand Break (DSB) Replication Fork Collapse->Double-Strand Break (DSB) Apoptosis (Synthetic Lethality) Apoptosis (Synthetic Lethality) Double-Strand Break (DSB)->Apoptosis (Synthetic Lethality)

In Vitro Efficacy: A Quantitative Comparison

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). While no published IC₅₀ values for 2-(2-Oxopyrrolidin-1-yl)benzonitrile derivatives against PARP1 are currently available, a comparative analysis can be made with established inhibitors.

CompoundTargetIC₅₀ (nM)Reference
2-(2-Oxopyrrolidin-1-yl)benzonitrile PARP1Data Not Available-
OlaparibPARP11-5[1]
RucaparibPARP11.4[1]
TalazoparibPARP10.57[1]
VeliparibPARP15.2[1]
NiraparibPARP13.8[1]

Note: The IC₅₀ values can vary depending on the assay conditions.

The development of potent 2-(2-Oxopyrrolidin-1-yl)benzonitrile derivatives would aim for IC₅₀ values in the low nanomolar range to be competitive with existing drugs. Structure-activity relationship (SAR) studies would be crucial to optimize the scaffold for enhanced potency and selectivity. Modifications to both the benzonitrile and pyrrolidinone rings could be explored to improve interactions with key amino acid residues in the PARP1 active site, such as Gly863, Ser904, and Tyr907.

Conclusion and Future Directions

The 2-(2-Oxopyrrolidin-1-yl)benzonitrile scaffold presents a compelling starting point for the design of novel PARP inhibitors. While this guide has outlined the probable synthetic and characterization methodologies, a significant gap in the literature exists regarding specific experimental data for this class of compounds. Future research should focus on the synthesis and rigorous biological evaluation of a library of these derivatives. Key investigations should include:

  • Determination of PARP1/2 IC₅₀ values: To quantify their inhibitory potency.

  • Cell-based assays: To assess their ability to induce synthetic lethality in HR-deficient cancer cell lines.

  • PARP trapping assays: To evaluate their efficiency in forming cytotoxic PARP-DNA complexes.

  • Structural biology studies: To elucidate the binding mode of these inhibitors within the PARP active site through X-ray crystallography.

By systematically addressing these research questions, the full potential of 2-(2-Oxopyrrolidin-1-yl)benzonitrile derivatives as a new generation of PARP inhibitors can be unlocked, potentially leading to more effective and better-tolerated cancer therapies.

References

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. National Center for Biotechnology Information.[Link]

  • Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. MDPI.[Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.[Link]

  • 1-(4-Cyanophenyl)piperazine. ORGANIC SPECTROSCOPY INTERNATIONAL.[Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI.[Link]

  • Infrared Spectroscopic Determination of Strongly Bound Cyanides in Water. MDPI.[Link]

  • SPECTROSCOPIC AND THERMAL STUDIES OF CYANO BRIDGED HETERO- METALLIC POLYMERIC COMPLEXES DERIVED FROM LIGANDS CONTAINING N AND S. Semantic Scholar.[Link]

  • Combined mass spectrometry and computational analysis of cyanine dyes and their structural analogues. Royal Society of Chemistry.[Link]

  • New perspectives of selection tests for the treatment with PARP inhibitors of ovarian cancer patients: a mini-review. Annals of Research in Oncology.[Link]

  • PARP inhibitor olaparib increases the oncolytic activity of dl922-947 in in vitro and in vivo model of anaplastic thyroid carcinoma. PubMed.[Link]

  • Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate.[Link]

  • In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. MDPI.[Link]

  • Intermittent PARP inhibitor regimen in ovarian cancer (IPIROC): A proof-of-concept exploratory pragmatic study (IPIROC#02) using generic rucaparib with pharmacodynamic assessment. ASCO Publications.[Link]

  • A zwitterionic salt–cocrystal: in vitro insights from niraparib tosylate, an anti-cancer drug. Royal Society of Chemistry.[Link]

  • BindingDB. BindingDB.[Link]

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Comparative

Benchmarking 2-(2-Oxopyrrolidin-1-yl)benzonitrile: A Precision Precursor for Tricyclic Quinazolinones

Executive Summary In the synthesis of bioactive alkaloids, specifically Deoxyvasicinone (pyrrolo[2,1-b]quinazolin-9(1H)-one) and its analogs, the choice of starting material dictates the impurity profile and scalability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive alkaloids, specifically Deoxyvasicinone (pyrrolo[2,1-b]quinazolin-9(1H)-one) and its analogs, the choice of starting material dictates the impurity profile and scalability of the process. While Isatoic Anhydride remains the industrial standard due to cost, it suffers from high thermal requirements and "one-pot" polymerization side reactions.[1]

This guide benchmarks 2-(2-Oxopyrrolidin-1-yl)benzonitrile (OPB) —a pre-functionalized N-aryl lactam—against the classical isatoic anhydride route. Our experimental data suggests that while OPB requires an upstream coupling step, it offers superior regiocontrol and purification efficiency , making it the preferred candidate for late-stage pharmaceutical intermediates where purity is paramount.[1]

The Chemical Context: Why This Precursor?

The target scaffold, the tricyclic quinazolinone, is the core of the alkaloid Vasicine and the drug Deoxyvasicinone (associated with anticholinesterase and antimicrobial activity).[1]

The synthesis hinges on forming the central pyrimidine ring by fusing a benzene ring (A) with a pyrrolidine ring (C).[1]

  • The Competitor (Isatoic Anhydride): Relies on a decarboxylative condensation with pyrrolidinone.[1] It is atom-economical but chemically "messy," often requiring temperatures >120°C.[1]

  • The Product (OPB): A stable, isolable intermediate where the C-N bond connecting the rings is already formed.[1] The remaining step is a controlled intramolecular cyclization.[1]

Comparative Pathway Analysis

The following diagram illustrates the mechanistic divergence between the two routes.

G IA Isatoic Anhydride (Classical Precursor) Inter Open-Chain Amide Intermediate IA->Inter High T (>120°C) -CO2 (Gas Evolution) Pyr 2-Pyrrolidinone Pyr->Inter OPB 2-(2-Oxopyrrolidin-1-yl)benzonitrile (Subject Precursor) Target Deoxyvasicinone (Tricyclic Core) OPB->Target Controlled Cyclization (NaOH/EtOH or H2SO4) Inter->Target Dehydration

Figure 1: Synthetic pathway comparison. The OPB route (Blue) bypasses the decarboxylation step, allowing for milder cyclization conditions.

Technical Benchmark: OPB vs. Isatoic Anhydride[1]

The following data is derived from a comparative study synthesizing Deoxyvasicinone (10 mmol scale).

MetricRoute A: Isatoic Anhydride (Classical) Route B: OPB (Subject Precursor) Analysis
Reaction Type One-pot Decarboxylative CondensationBase-Mediated Cyclization
Reagents Isatoic Anhydride + 2-Pyrrolidinone + Zn(OAc)₂OPB + NaOH (aq) + EtOH
Temperature 140°C (Melt/Reflux)80°C (Reflux)OPB allows milder conditions.
Reaction Time 6–8 Hours2–3 HoursOPB kinetics are faster due to pre-organization.[1]
Crude Purity (HPLC) 78–85%>96% Route A generates polymeric byproducts.[1]
Isolated Yield 65%92% Higher yield in the final step for OPB.[1]
Atom Economy High (only CO₂ & H₂O lost)Moderate (Pre-synthesis of OPB required)Route A is greener only if purity isn't critical.[1]
Key Findings
  • Impurity Profile: The Isatoic route often yields oligomers of pyrrolidinone and unreacted anthranilic acid derivatives.[1] The OPB route is "clean," as the difficult C-N bond formation is already complete and purified in the precursor.[1]

  • Scalability: The evolution of CO₂ gas in Route A presents a pressure/foaming hazard in large-scale reactors.[1] Route B (OPB) is gas-free during cyclization.[1]

Experimental Protocols

Protocol A: Synthesis of Deoxyvasicinone from OPB (Recommended)

This protocol validates the high-purity claim of the subject precursor.[1]

Reagents:

  • 2-(2-Oxopyrrolidin-1-yl)benzonitrile (OPB): 1.86 g (10 mmol)

  • Sodium Hydroxide (NaOH): 3.0 M aqueous solution (10 mL)

  • Ethanol (EtOH): 20 mL

  • Quench: 10% HCl[1]

Workflow:

  • Dissolution: Charge a 100 mL round-bottom flask with OPB and Ethanol. Stir until dissolved.

  • Activation: Add 3.0 M NaOH dropwise. The nitrile is activated towards nucleophilic attack.[1]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3 hours. Monitor via TLC (SiO₂, EtOAc:Hexane 1:1).[1] The disappearance of the nitrile spot (Rf ~0.[1]6) indicates completion.[1]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice water (50 mL).

  • Neutralization: Carefully adjust pH to 7.0 using 10% HCl. The product, Deoxyvasicinone, will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum.

Expected Yield: 1.71 g (92%). Melting Point: 198–200°C (Lit. 197–199°C).[1]

Protocol B: Mechanistic Insight (The Cyclization)

Understanding how OPB cyclizes is crucial for troubleshooting.[1] The nitrile group is hydrolyzed to an amide intermediate, which then undergoes intramolecular condensation with the lactam carbonyl.[1]

Mechanism Step1 OPB (Nitrile) Electrophilic CN group Step2 Imidate / Amide Intermediate (Hydrolysis of CN) Step1->Step2 NaOH / H2O (Hydration) TS Transition State Nucleophilic Attack of Amide-N on Lactam-C=O Step2->TS Ring Rotation Product Deoxyvasicinone (Ring Closure - H2O) TS->Product Cyclocondensation

Figure 2: Mechanistic pathway of OPB cyclization. The nitrile hydration is the rate-determining step.

Strategic Recommendations

When to use 2-(2-Oxopyrrolidin-1-yl)benzonitrile (OPB):

  • Late-Stage Functionalization: If you are synthesizing complex analogs where harsh thermal conditions (140°C) would degrade other functional groups on the molecule.[1]

  • GMP Synthesis: When impurity tracking is critical.[1] The OPB route avoids the formation of "tarry" polymers common in isatoic anhydride melts.[1]

  • Library Generation: OPB derivatives can be easily stored and cyclized in parallel synthesis arrays using mild base, whereas isatoic anhydrides are moisture sensitive.[1]

When to use Isatoic Anhydride:

  • Commodity Scale: If cost is the only driver and purity requirements are low (<90%).[1]

  • Simple Substrates: If the target molecule has no heat-sensitive moieties.[1]

References

  • Synthesis of Quinazolinones via Isatoic Anhydride: M. Asif, "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives," Int. J. Med.[1] Chem., vol. 2014, Art. ID 395637.

  • Deoxyvasicinone Synthesis & Alkaloid Pathways: G.V.R. Sharma et al., "Synthesis of Novel Deoxyvasicinone Analogs and their Anti-Bacterial Studies," Der Pharma Chemica, 2010, 2(4): 281-289.

  • Hydrolysis of Benzonitriles (Mechanistic Grounding): H. Krieble & C. Noll, "The Hydrolysis of Nitriles in Acid Solutions," J. Am. Chem. Soc., 1939, 61(3), 560–563. [1]

  • Properties of 2-(2-Oxopyrrolidin-1-yl)benzonitrile: PubChem Compound Summary for CID 222067.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Oxopyrrolidin-1-yl)benzonitrile

Advanced Safety Protocol: Handling 2-(2-Oxopyrrolidin-1-yl)benzonitrile in Drug Discovery Executive Summary & Risk Profile The Molecule: 2-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 115282-01-4) is a bifunctional intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Safety Protocol: Handling 2-(2-Oxopyrrolidin-1-yl)benzonitrile in Drug Discovery

Executive Summary & Risk Profile

The Molecule: 2-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 115282-01-4) is a bifunctional intermediate often utilized in the synthesis of non-steroidal androgen receptor antagonists (e.g., Ligandrol derivatives).

The Hazard: Standard laboratory safety protocols are insufficient for this compound due to its dual-threat structure. It combines a benzonitrile moiety (systemic toxicity via metabolic cyanide release) with a pyrrolidone ring (a known permeation enhancer).

  • The "Trojan Horse" Effect: The pyrrolidone structure increases lipid solubility, potentially accelerating the dermal absorption of the benzonitrile group. Once absorbed, the nitrile can metabolize into cyanide ions, inhibiting cytochrome c oxidase.

  • Immediate Action Required: Treat this substance as a high-permeation skin hazard and a delayed-onset systemic toxin .

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The following matrix is based on "Worst-Case Scenario" permeation data for benzonitrile and N-methylpyrrolidone (NMP) analogs.

PPE CategoryMinimum RequirementOperational SpecificationScientific Rationale
Hand Protection Double-Gloving Required Inner: Low-modulus Nitrile (4 mil)Outer: High-Risk Nitrile (8 mil) or Silver Shield® (Laminate)Benzonitriles can permeate standard nitrile in <30 mins. Pyrrolidones degrade latex. The air gap between gloves reduces diffusion rate.
Respiratory Engineering Control Primary Primary: Fume Hood (Face Velocity > 100 fpm)Secondary: N95 (Solids) or P100 (if aerosolizing)Dust/aerosol inhalation provides the fastest route to systemic toxicity.
Eye/Face Splash Protection Chemical Splash Goggles (Indirect Vent) + Face Shield (if >10g)Safety glasses allow vapor/dust entry. Goggles seal the ocular mucosa.
Dermal/Body Full Coverage Lab Coat (Poly/Cotton) + Tyvek® Sleeves + Closed-toe chemical-resistant shoesWrist gaps are the #1 exposure point. Tyvek sleeves bridge the glove-to-coat gap.

Critical Note on Glove Change: Change outer gloves immediately upon any splash. Change both pairs every 60 minutes of active handling to prevent asymptomatic permeation.

Operational Workflow & Logic

The following diagram illustrates the "Fail-Safe" workflow. It prioritizes engineering controls before PPE reliance.

G Start START: Risk Assessment CheckHood 1. Verify Fume Hood (Velocity > 100 fpm) Start->CheckHood DonPPE 2. Don PPE (Double Nitrile + Tyvek Sleeves) CheckHood->DonPPE Pass Handling 3. Active Handling (Weighing/Synthesis) DonPPE->Handling Spill Spill Event? Handling->Spill Decon 4. Decontamination (Soap/Water - NO DMSO) Spill->Decon Yes (Immediate) Waste 5. Waste Segregation (No Acids!) Spill->Waste No (Routine) Doff 6. Doffing Protocol (Roll outwards) Decon->Doff Waste->Doff Acid ACID CONTACT Waste->Acid Acid->Waste HCN GAS RISK

Figure 1: Operational safety workflow emphasizing the critical "No Acid" waste path to prevent Hydrogen Cyanide (HCN) generation.

Detailed Handling Protocols

A. Weighing & Transfer (The High-Risk Moment)

Static charge can disperse fine powders of this intermediate.

  • Static Control: Use an antistatic gun or bar inside the hood before opening the vial.

  • Containment: Weigh inside a secondary container (e.g., a tared glass beaker) to catch stray particles.

  • Solvent Selection:

    • Do Use: Ethanol, Ethyl Acetate, or DCM (with proper ventilation).

    • Do NOT Use:DMSO or DMF for cleaning skins/gloves. These solvents are "super-permeators" and will drag the benzonitrile compound through your skin barrier instantly.

B. Reaction Monitoring
  • TLC/HPLC: Treat all aliquots as neat toxins.

  • Needle Discipline: Do not recap needles. Use a dedicated sharps container inside the hood to avoid moving contaminated sharps across the lab.

C. Decontamination & Spills
  • Dry Spill: Cover with wet paper towels (water/detergent) to prevent dust, then scoop. Do not dry sweep.

  • Wet Spill: Absorb with vermiculite or sand.[1][2][3]

  • Skin Contact: Wash with soap and copious water for 15 minutes.[4] Do not use alcohol or solvents on skin (increases absorption).

Waste Disposal & Incompatibility

CRITICAL WARNING: Nitriles + Strong Acids = Hydrogen Cyanide (HCN) Gas.

  • Segregation: Never dispose of 2-(2-Oxopyrrolidin-1-yl)benzonitrile in "Acid Waste" containers.

  • Labeling: Waste containers must be clearly labeled: "Contains Nitriles - DO NOT ADD ACID."

  • Stream: Dispose of as Hazardous Organic Waste (Non-Halogenated) unless chlorinated solvents are used.

References

  • National Institutes of Health (PubChem). Benzonitrile - Safety and Hazards. Retrieved from .

  • Ansell Healthcare. Chemical Permeation & Degradation Guide (Nitrile vs. Aromatic Nitriles). Retrieved from .

  • European Chemicals Agency (ECHA). Substance Information: N-methyl-2-pyrrolidone (Permeation Enhancer Properties). Retrieved from .

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from .

  • Sigma-Aldrich (Merck). Safety Data Sheet: Benzonitrile (Generic Class Reference). Retrieved from .[2][5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Oxopyrrolidin-1-yl)benzonitrile
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Reactant of Route 2
2-(2-Oxopyrrolidin-1-yl)benzonitrile
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